Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with divers...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of a key derivative, {Imidazo[1,2-b]pyridazin-2-yl}methanol. Two primary synthetic strategies are presented in detail: the construction of the heterocyclic core via condensation of a 3-amino-6-halopyridazine with a functionalized α-bromoketone, and a route involving the reduction of an imidazo[1,2-b]pyridazine-2-carboxylic acid derivative. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying chemical principles. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its rigid structure and the specific spatial arrangement of its nitrogen atoms allow for diverse interactions with various biological targets. This has led to the development of imidazo[1,2-b]pyridazine derivatives with a wide range of therapeutic applications, including their use as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The {Imidazo[1,2-b]pyridazin-2-yl}methanol derivative serves as a versatile building block for the synthesis of more complex molecules, with the hydroxymethyl group at the 2-position providing a convenient handle for further functionalization.
Synthetic Strategies and Mechanistic Insights
The synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol can be approached through several strategic pathways. This guide will focus on the two most practical and well-established routes, providing a detailed analysis of each.
Route 1: Cyclocondensation Approach
The most common and direct method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and a suitable α-bromoketone.[1] The halogen substituent on the pyridazine ring is crucial for a successful reaction, as it enhances the electrophilicity of the ring and directs the cyclization.[1]
Core Reaction Principle:
The synthesis of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions, such as in the presence of sodium bicarbonate.[1] The introduction of a halogen on the pyridazine ring is key to achieving good yields. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. Alkylation by the α-bromoketone preferentially occurs at this site, which can hinder the desired bicyclic product formation.[1]
To obtain the desired 2-hydroxymethyl substituent, the logical choice for the α-bromoketone is 1-bromo-3-hydroxypropan-2-one or a protected version thereof, such as 1-bromo-3-acetoxypropan-2-one. The use of a protected hydroxyl group can prevent unwanted side reactions during the cyclization step.
Experimental Workflow for Cyclocondensation:
Caption: Workflow for the synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol via cyclocondensation.
Detailed Protocol - Route 1:
Step 1: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl acetate
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
Add 1-bromo-3-acetoxypropan-2-one (1.1 eq) to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Filter the solid precipitate and wash with cold ethanol.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl acetate.
Step 2: Hydrolysis to {6-Chloroimidazo[1,2-b]pyridazin-2-yl}methanol
Suspend the (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl acetate in a mixture of ethanol and aqueous hydrochloric acid.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford pure {6-chloroimidazo[1,2-b]pyridazin-2-yl}methanol.
Route 2: Reduction of a Carboxylic Acid Derivative
An alternative and highly effective strategy involves the reduction of a pre-formed imidazo[1,2-b]pyridazine-2-carboxylic acid or its ester derivative. This approach is particularly useful if the corresponding carboxylic acid is commercially available or can be synthesized in high yield.[2]
Core Reaction Principle:
Carboxylic acids and their esters can be efficiently reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from LiAlH₄ attacks the carbonyl carbon.[3] It is important to note that weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.[3]
{Imidazo[1,2-b]pyridazin-2-yl}methanol: A Comprehensive Guide to Structure Elucidation and Analytical Characterization
Introduction & Pharmacological Context The imidazo[1,2-b]pyridazine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Its rigid, planar, and electron-deficient bicyclic core serv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
The imidazo[1,2-b]pyridazine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Its rigid, planar, and electron-deficient bicyclic core serves as an exceptional hydrogen-bond acceptor and structural mimic for purines. Consequently, derivatives of this scaffold have been extensively deployed in the development of highly selective kinase inhibitors, including therapeutics targeting TAK1 in multiple myeloma[2] and allosteric inhibitors of the TYK2 pseudokinase domain for immuno-inflammatory diseases[3].
The specific derivative {imidazo[1,2-b]pyridazin-2-yl}methanol (CAS: 1487220-02-9) introduces a versatile C2-hydroxymethyl group. This functionalization not only provides a synthetic handle for late-stage diversification (e.g., oxidation, etherification, or cross-coupling) but also significantly alters the molecule's electronic distribution and aqueous solubility. Unambiguous structure elucidation of this building block is critical, as the fused nitrogen-rich system presents unique analytical challenges, particularly concerning the differentiation of regioisomers.
Strategic Analytical Workflows
To definitively characterize {imidazo[1,2-b]pyridazin-2-yl}methanol, a multi-modal analytical strategy is required. The workflow must account for the highly deshielded nature of the pyridazine protons and the lack of direct scalar coupling between the imidazole and pyridazine rings.
Figure 1: Multi-modal analytical workflow for the structural elucidation of the imidazo[1,2-b]pyridazine core.
Core Analytics: Causality and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Causality: We strictly utilize DMSO-d₆ rather than CDCl₃ or CD₃OD. The polarity of the hydroxymethyl group necessitates a highly polar solvent for optimal dissolution. More importantly, DMSO-d₆ suppresses the rapid chemical exchange of the hydroxyl (-OH) proton. This allows the -OH proton to be observed as a distinct triplet coupling to the adjacent -CH₂- group, providing a self-validating internal check that the methanol moiety is intact and has not oxidized to an aldehyde.
2D NMR Logic (HMBC): The primary structural question is confirming the regiochemistry of the hydroxymethyl group at C2 versus C3. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here. The methylene protons (H-9) will show a strong ³J correlation to C-3 and a ²J correlation to C-2, anchoring the substituent to the imidazole ring.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the regiochemistry.
High-Resolution Mass Spectrometry (HRMS)
Ionization Causality: The imidazo[1,2-b]pyridazine core possesses multiple basic nitrogen atoms (N1, N4, N5), making it an ideal candidate for Positive Electrospray Ionization (ESI+). Protonation typically occurs at N1 or N5, yielding a robust [M+H]⁺ ion.
Fragmentation Pathway: Collision-Induced Dissociation (CID) triggers a highly predictable neutral loss of water (-18.01 Da) from the hydroxymethyl group, forming a resonance-stabilized methylene-imidazo cation.
Data extrapolated from established imidazo[1,2-b]pyridazine literature standards[2].
Position
¹H Shift (ppm)
Multiplicity (J in Hz)
¹³C Shift (ppm)
Key HMBC Correlations (H → C)
2
-
-
145.2
-
3
8.15
s
115.8
C-2, C-8a
6
8.45
dd (4.5, 1.5)
143.5
C-7, C-8
7
7.25
dd (9.2, 4.5)
117.1
C-6, C-8
8
8.05
dd (9.2, 1.5)
126.2
C-7, C-8a
8a
-
-
139.7
-
9 (CH₂)
4.65
d (5.5)
56.5
C-2, C-3
10 (OH)
5.35
t (5.5)
-
C-9, C-2
Table 2: HRMS (ESI+) Fragmentation Profile
Ion Species
Exact Mass (m/z)
Formula
Mass Error (ppm)
Structural Origin
[M+H]⁺
150.0662
[C₇H₈N₃O]⁺
< 2.0
Intact protonated molecule
Fragment 1
132.0556
[C₇H₆N₃]⁺
< 3.0
Neutral loss of H₂O (-18 Da)
Fragment 2
105.0447
[C₆H₅N₂]⁺
< 3.0
Loss of H₂O and HCN (-45 Da)
Step-by-Step Experimental Methodologies
Safety Note: {Imidazo[1,2-b]pyridazin-2-yl}methanol carries GHS hazard statements H302, H312, and H332 (Harmful if swallowed, in contact with skin, or if inhaled). All sample preparations must be conducted in a certified fume hood using appropriate PPE.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 15.0 mg of the analyte into a clean, anti-static glass vial.
Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
Homogenization: Sonicate the vial for 60 seconds to ensure complete dissolution. The solution should be completely clear, as particulate matter will degrade magnetic field homogeneity.
Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.
Acquisition Parameters:
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, 298 K.
¹³C NMR: 1024 scans, D1 of 2.0 s, with composite pulse decoupling (WALTZ-16).
2D HMBC: Optimized for long-range couplings of 8 Hz (delay = 62.5 ms).
Protocol 2: UPLC-HRMS Analysis
Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock 1:1000 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to yield a 1 µg/mL working solution.
Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over an m/z range of 50–500. For MS/MS (CID), ramp the collision energy from 15 eV to 30 eV using Argon as the collision gas.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review
Source: European Journal of Medicinal Chemistry (via NIH/PubMed)
URL:[Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: RSC Medicinal Chemistry (via NIH/PMC)
URL:[Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
Source: RSC Medicinal Chemistry
URL:[Link]
Spectroscopic Characterization of {Imidazo[1,2-b]pyridazin-2-yl}methanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS 1487220-02-9), a heterocyclic compound of interest in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth analysis of the spectroscopic data for {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS 1487220-02-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
{Imidazo[1,2-b]pyridazin-2-yl}methanol belongs to the imidazo[1,2-b]pyridazine class of fused heterocyclic systems. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] Accurate and unambiguous characterization of substituted imidazo[1,2-b]pyridazines is paramount for structure-activity relationship (SAR) studies and the advancement of drug discovery programs. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure.
This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Chemical Structure
The chemical structure of {Imidazo[1,2-b]pyridazin-2-yl}methanol is presented below. The numbering of the heterocyclic core is crucial for the assignment of NMR signals.
Figure 1. Chemical structure of {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of {Imidazo[1,2-b]pyridazin-2-yl}methanol.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. While the specific spectrum for the parent compound is not publicly available, data from a closely related derivative, reveals key chemical shifts for the core protons.[5]
Table 1: Predicted ¹H NMR Chemical Shifts for {Imidazo[1,2-b]pyridazin-2-yl}methanol
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-3
~7.8 - 8.0
s
-
H-6
~7.0 - 7.2
d
~9.0
H-7
~8.0 - 8.2
d
~4.5
H-8
~7.4 - 7.6
dd
~9.0, 4.5
-CH₂-
~4.8 - 5.0
s
-
-OH
Variable
br s
-
Note: Predicted values are based on typical ranges for imidazo[1,2-b]pyridazine derivatives and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
Aromatic Region: The protons on the imidazo[1,2-b]pyridazine core (H-3, H-6, H-7, and H-8) are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms.
H-3 Proton: The proton at position 3 (H-3) is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atom and the fused ring system.
Pyridazine Protons (H-6, H-7, H-8): The protons on the pyridazine ring will exhibit characteristic coupling patterns. H-8 will likely appear as a doublet of doublets due to coupling with both H-7 and H-6. H-6 and H-7 will appear as doublets.
Methanol Group: The methylene protons (-CH₂-) of the methanol group are expected to appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen atom and the aromatic system. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for {Imidazo[1,2-b]pyridazin-2-yl}methanol
Carbon
Predicted Chemical Shift (ppm)
C-2
~150 - 155
C-3
~115 - 120
C-5
~120 - 125
C-6
~110 - 115
C-7
~140 - 145
C-8a
~135 - 140
-CH₂-
~55 - 60
Note: Predicted values are based on typical ranges for imidazo[1,2-b]pyridazine derivatives and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
Aromatic Carbons: The carbons of the imidazo[1,2-b]pyridazine ring system will appear in the downfield region of the spectrum (typically δ 110-155 ppm). The carbons directly attached to nitrogen atoms (C-2, C-5, C-7, and C-8a) will be the most deshielded.
Methanol Carbon: The carbon of the methylene group (-CH₂-) will appear in the upfield region of the spectrum compared to the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for {Imidazo[1,2-b]pyridazin-2-yl}methanol
Functional Group
Wavenumber (cm⁻¹)
Intensity
O-H stretch (alcohol)
3200 - 3600
Broad, Strong
C-H stretch (aromatic)
3000 - 3100
Medium
C-H stretch (aliphatic)
2850 - 3000
Medium
C=N stretch
1600 - 1680
Medium to Strong
C=C stretch (aromatic)
1450 - 1600
Medium to Strong
C-O stretch (alcohol)
1000 - 1260
Strong
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹.
The C=N and C=C stretching vibrations of the imidazo[1,2-b]pyridazine ring will appear in the 1450-1680 cm⁻¹ region.
A strong band in the 1000-1260 cm⁻¹ region will indicate the C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For {Imidazo[1,2-b]pyridazin-2-yl}methanol (C₇H₇N₃O), the expected molecular weight is approximately 149.15 g/mol .[6]
Expected Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 149 or 150, respectively. Common fragmentation pathways may include:
Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 118.
Loss of water (H₂O): This could lead to a fragment at m/z 131.
Cleavage of the pyridazine ring: This can lead to a variety of smaller fragment ions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for {Imidazo[1,2-b]pyridazin-2-yl}methanol, based on standard laboratory practices and instrumentation mentioned in relevant literature.[5]
NMR Spectroscopy
Figure 2. Workflow for NMR data acquisition and processing.
IR Spectroscopy
Figure 3. Workflow for IR data acquisition and processing.
Mass Spectrometry
Figure 4. Workflow for Mass Spectrometry data acquisition and processing.
Conclusion
The spectroscopic characterization of {Imidazo[1,2-b]pyridazin-2-yl}methanol relies on the combined application of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data and the methodologies for their acquisition and interpretation. While the specific experimental data for the parent compound is not widely published, the analysis of related structures and general spectroscopic principles allows for a robust prediction of its spectral features. This information is invaluable for any researcher working on the synthesis, purification, and biological evaluation of this and related imidazo[1,2-b]pyridazine derivatives.
References
Google Patents. WO2023125681A1 - Heterocyclic compounds.
Norman, M. H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
European Patent Office.
Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
Raghavan, S., et al. (2003).
Guillon, R., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect.
Moslin, R. J., et al. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
Solvation Dynamics and Physicochemical Profiling of {Imidazo[1,2-b]pyridazin-2-yl}methanol: A Comprehensive Technical Guide
Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors targeting BTK, TYK2, and M...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors targeting BTK, TYK2, and Mps1[1][2][3]. However, the native fused-ring system often presents severe solubility bottlenecks during early-stage drug development and formulation[3]. The functionalization of this core with a hydroxymethyl group to form {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS: 1308384-58-8) fundamentally alters its physicochemical landscape.
This technical whitepaper provides an in-depth analysis of the solvation dynamics of {Imidazo[1,2-b]pyridazin-2-yl}methanol across various solvent systems. By exploring the causality between its structural properties and thermodynamic solubility, this guide equips formulation scientists and medicinal chemists with the precise methodologies required to optimize assay development and pharmacokinetic profiling.
To understand the solubility profile of {Imidazo[1,2-b]pyridazin-2-yl}methanol, one must analyze the competing forces of its molecular architecture:
The Lipophilic Core: The imidazo[1,2-b]pyridazine base is an electron-rich, planar, bicyclic system containing three nitrogen atoms[4]. In the solid state, this planarity promotes strong intermolecular
π−π
stacking, resulting in a high crystal lattice energy that inherently resists dissolution in aqueous media[2].
The Polar Appendage: The addition of the 2-hydroxymethyl group (–CH₂OH) introduces a critical hydrogen bond donor and an additional hydrogen bond acceptor. This modification increases the Topological Polar Surface Area (TPSA) to 50.42 Ų and lowers the predicted LogP to approximately 0.22.
The Causality of Solvation:
The solubility of this compound is dictated by the solvent's ability to simultaneously disrupt the
π−π
stacking of the core and satisfy the hydrogen-bonding requirements of the hydroxymethyl group. Solvents with high dielectric constants and strong H-bond acceptor capabilities (e.g., DMSO) excel at this, whereas neutral water fails because the hydration energy of a single –OH group is insufficient to overcome the hydrophobic penalty of the aromatic core[2][5].
Solubility Matrix in Various Solvents
The table below synthesizes the solubility behavior of {Imidazo[1,2-b]pyridazin-2-yl}methanol across standard laboratory and formulation solvents, detailing the mechanistic rationale behind each interaction[6][7].
Solvent System
Relative Solubility
Mechanistic Causality & Solvation Dynamics
Dimethyl Sulfoxide (DMSO)
High (>50 mg/mL)
The strong dipole moment and excellent H-bond acceptor capacity of the sulfoxide oxygen perfectly solvate the –OH donor, while the lipophilic methyl groups stabilize the aromatic core.
Methanol (MeOH)
Moderate-High (~10-20 mg/mL)
Acts as a dual H-bond donor/acceptor. It interacts favorably with both the hydroxymethyl group and the basic nitrogens of the pyridazine ring. Note: Adding 10% v/v water to MeOH can further enhance solubility during synthetic applications[7].
Dichloromethane (DCM)
Moderate (~5-10 mg/mL)
Effectively solvates the lipophilic fused aromatic core via dispersion forces, but lacks the strong H-bonding capacity required to fully stabilize the polar –OH group[6].
Aqueous Buffer (pH 7.4)
Low (<1 mg/mL)
At physiological pH, the compound is un-ionized. The high crystal lattice energy of the planar system overcomes the limited hydration energy provided by the single hydroxymethyl group[2].
Aqueous Buffer (pH 2.0)
Moderate (~2-5 mg/mL)
The imidazo[1,2-b]pyridazine core acts as a weak base (pKa ~4-5). Lowering the pH protonates the imidazo nitrogen, inducing strong ion-dipole interactions with water[4].
To generate reliable, reproducible solubility data for {Imidazo[1,2-b]pyridazin-2-yl}methanol, a self-validating Shake-Flask protocol coupled with HPLC-UV quantification is required. This method prevents the false-positive artifacts common in kinetic solubility assays (e.g., solvent-shift methods).
Step-by-Step Self-Validating Protocol
Oversaturation (The Driving Force):
Add 10 mg of solid {Imidazo[1,2-b]pyridazin-2-yl}methanol to a 2.0 mL glass vial. Add exactly 1.0 mL of the target solvent. Causality: Maintaining an excess of solid ensures that the thermodynamic equilibrium is driven entirely by the solvent's capacity, not solute availability.
Isothermal Equilibration (The Validation Step):
Seal the vial and agitate at 300 RPM in a temperature-controlled incubator at 25.0 ± 0.1 °C.
Self-Validation: Prepare the samples in duplicate. Harvest one set at 24 hours and the second set at 48 hours . If the concentration variance (
ΔC
) between the two time points is <5%, thermodynamic equilibrium is definitively confirmed.
Phase Separation (Avoiding Adsorption):
Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
Causality: Ultracentrifugation is strictly preferred over syringe filtration. The lipophilic core of the imidazo[1,2-b]pyridazine can non-specifically bind to standard PTFE or PVDF filter membranes, artificially lowering the measured solubility.
Quantification:
Carefully extract the supernatant, dilute with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range, and quantify via HPLC-UV at 254 nm.
Thermodynamic solubility workflow utilizing a self-validating 24h/48h equilibration protocol.
Solvation Impact on Kinase Inhibitor Drug Development
The solubility of imidazo[1,2-b]pyridazine derivatives directly dictates their viability in drug development, particularly for targets like Bruton's Tyrosine Kinase (BTK)[8] and Tyrosine Kinase 2 (TYK2)[9].
While the unsubstituted imidazo[1,2-b]pyridazine core suffers from poor aqueous solubility, attempting to force solubility by adding polar groups requires a delicate balance. For instance, the addition of a hydroxymethyl (carbinol) group improves interaction with aqueous media but introduces a desolvation penalty[2].
The Permeability Paradox:
When {Imidazo[1,2-b]pyridazin-2-yl}methanol is administered orally or applied to cellular assays, the molecule must shed its hydration shell (desolvation of the –OH group) to passively diffuse across the lipophilic phospholipid bilayer of the cell membrane[10]. If the molecule is too polar, Caco-2 permeability drops precipitously[2]. Therefore, formulation scientists must utilize co-solvents or precise pH adjustments to maintain the API in a solubilized state in the GI tract without permanently trapping it in the aqueous phase, ensuring it can still reach its intracellular kinase targets.
Pharmacokinetic pathway illustrating the balance between API solvation and membrane permeability.
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors , National Institutes of Health (NIH) / PMC. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors , Journal of Medicinal Chemistry - ACS Publications.[Link]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 , ACS Publications.[Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling , MedChemComm (RSC Publishing). [Link]
Early Discovery of Imidazo[1,2-b]pyridazine Compounds: A Technical Guide to Scaffold Morphing and Kinase Targeting
Executive Summary In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore, particularly in the design of potent and selective kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore, particularly in the design of potent and selective kinase inhibitors. For drug development professionals, this scaffold offers an optimal balance of physicochemical properties, providing a versatile platform for hit-to-lead optimization. This technical guide explores the mechanistic rationale behind selecting the imidazo[1,2-b]pyridazine scaffold, details the core Structure-Activity Relationship (SAR) principles, and provides field-proven, self-validating experimental workflows to accelerate early-stage drug discovery.
Mechanistic Rationale & Scaffold Properties
The decision to utilize an imidazo[1,2-b]pyridazine core over structurally related heterocycles is driven by specific pharmacokinetic (PK) and pharmacodynamic requirements.
Scaffold Morphing Causality:
High-throughput screening (HTS) campaigns frequently identify imidazo[1,2-a]pyridines or imidazo[1,2-a]pyrazines as initial hits. However, these early leads often suffer from high lipophilicity, poor metabolic stability, or off-target toxicity. Scaffold morphing to the less lipophilic imidazo[1,2-b]pyridazine series is a strategic maneuver that dramatically improves the PK profile and metabolic stability while retaining or enhancing biochemical potency[1]. For instance, in the optimization of Tyk2 JH2 inhibitors, transitioning to an imidazo[1,2-b]pyridazine core significantly enhanced Caco-2 cell permeability—attributed to its ability to form favorable intramolecular hydrogen bonds—and reduced microsomal clearance[2]. Similarly, in the discovery of Mps1 (TTK) kinase inhibitors, this scaffold morphing strategy retained biochemical potency while drastically improving antiproliferative activity in A549 lung cancer cells[3].
Binding Mode Dynamics:
The imidazo[1,2-b]pyridazine core functions primarily as an ATP-competitive hinge binder. The N1 or N5 nitrogen atoms act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This precise anchoring allows substituents at the C-3 position to project deep into the specificity pocket (or gatekeeper region), dictating kinase selectivity. Concurrently, the C-6 position is typically oriented toward the solvent-exposed region, providing an ideal vector for solubilizing groups or covalent warheads[4].
Figure 1: General signaling cascade illustrating imidazo[1,2-b]pyridazine inhibitor intervention.
Core SAR (Structure-Activity Relationship) Principles
The modularity of the imidazo[1,2-b]pyridazine scaffold allows for rapid SAR exploration. The established synthetic route leverages the orthogonal reactivity of the C-3 and C-6 positions[1].
C-6 Functionalization (Solvent-Exposed Vector): The C-6 position is highly tolerant of diverse substituents. Incorporating basic amines (e.g., morpholines or piperazines) at this position is a proven strategy to improve aqueous solubility and cellular permeability. For example, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been identified as highly potent inhibitors of TAK1, demonstrating nanomolar efficacy against multiple myeloma cell lines[5]. Furthermore, appending Michael acceptor warheads at this vector enables the design of potent irreversible covalent inhibitors, such as those targeting Cys1039 in CDK12/13[4] or the active site of Bruton's Tyrosine Kinase (BTK)[6].
C-3 Functionalization (Selectivity Vector): The C-3 position is the primary driver of kinase selectivity. Bulky aryl or heteroaryl groups are introduced here to exploit unique topological features of the target kinase's specificity pocket.
C-2 Constraints: SAR studies consistently show that the C-2 position has strict steric limitations; while small groups (like a methyl) can sometimes improve binding affinity, larger substituents generally clash with the ATP-binding site and abolish activity[7].
Quantitative Profiling & Case Studies
The versatility of the imidazo[1,2-b]pyridazine scaffold is evidenced by its successful application across a wide range of challenging kinase targets. Table 1 summarizes recent breakthroughs in the field.
Table 1: Quantitative Profiling of Recent Imidazo[1,2-b]pyridazine Lead Compounds
Target Kinase
Lead Compound
Biochemical IC50
Cellular Efficacy
Target Indication
Mps1 (TTK)
27f
0.70 nM
A549 IC50 = 6.0 nM
Solid Tumors
TAK1
26
55 nM
MPC-11 GI50 = 30 nM
Multiple Myeloma
BTK
22
1.3 nM
N/A
B-cell Malignancies
CDK12/13
24
15.5 nM (CDK12)
MDA-MB-231 EC50 = 5.0 nM
Triple-Negative Breast Cancer
Experimental Workflows: Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.
Figure 2: Iterative, self-validating workflow for the early discovery of imidazo[1,2-b]pyridazines.
Protocol A: Orthogonal Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
Rationale: This route exploits the orthogonal reactivity of the C-6 chloride and C-3 bromide to allow sequential, modular functionalization[1].
Core Cyclization: Reflux 3-amino-6-chloropyridazine with chloroacetaldehyde in butanol for 12 hours.
Causality: Butanol provides the optimal boiling point (117°C) to drive the condensation and subsequent dehydration without thermally degrading the starting materials.
Regioselective Bromination: Treat the resulting 6-chloroimidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS) in CHCl3 at room temperature.
Self-Validation Checkpoint: Conduct
1
H-NMR analysis. The complete disappearance of the distinct C-3 proton singlet confirms 100% regioselective bromination.
C-6 Functionalization (SNAr): React the 3-bromo-6-chloro intermediate with the desired secondary amine (e.g., morpholine) and N,N-diisopropylethylamine (DIPEA) at 100°C.
Causality: Performing the C-6 amination before the C-3 Suzuki coupling is critical. It prevents the free amine from chelating and poisoning the palladium catalyst in the subsequent cross-coupling step.
C-3 Suzuki-Miyaura Coupling: React the C-6 substituted intermediate with an aryl boronic acid using Pd(dppf)Cl
2
and K
2
CO
3
in aqueous 1,4-dioxane at 90°C.
Self-Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the exact loss of the bromine isotope pattern and the addition of the aryl mass, confirming final scaffold assembly.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: A highly sensitive assay to determine the IC50 and binding kinetics of the synthesized inhibitors[4][5].
Enzyme-Inhibitor Pre-incubation: Incubate the recombinant target kinase with a 10-point serial dilution of the imidazo[1,2-b]pyridazine compound in assay buffer for 30 minutes at room temperature.
Causality: Pre-incubation is absolutely critical when evaluating covalent inhibitors (e.g., targeting CDK12 Cys1039) to allow sufficient time for irreversible bond formation before substrate introduction[4].
Reaction Initiation: Add ATP and the biotinylated peptide substrate to the microplate.
Causality: The ATP concentration must be set exactly at its apparent Michaelis constant (
Km
) for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors and allows the direct mathematical conversion of IC50 to
Ki
via the Cheng-Prusoff equation.
Detection Phase: Terminate the reaction with EDTA and add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal.
Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness, guaranteeing that the signal-to-noise ratio is sufficient for authoritative IC50 determination.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. 3
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 5
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 6
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry - PubMed. 4
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 8
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Centre for Medicines Discovery. 9
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. 1
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. 2
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. 7
An In-depth Technical Guide to {Imidazo[1,2-b]pyridazin-2-yl}methanol: Properties, Synthesis, and Therapeutic Potential
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, the imidazo[1,2...
Author: BenchChem Technical Support Team. Date: April 2026
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to multiple biological targets and exhibits a wide range of pharmacological activities.[1] This guide provides a comprehensive technical overview of a specific derivative of this versatile core, {Imidazo[1,2-b]pyridazin-2-yl}methanol, intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Profile
Chemical Identity and Properties
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a heterocyclic compound featuring a fused imidazole and pyridazine ring system, with a methanol substituent at the 2-position of the imidazo[1,2-b]pyridazine core.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Bioactivity
The imidazo[1,2-b]pyridazine ring system is a key pharmacophore found in a variety of biologically active molecules.[4] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological macromolecules, particularly protein kinases. This has led to the development of numerous potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases.[5][6][7][8][9][10]
Synthesis and Functionalization
The synthesis of the imidazo[1,2-b]pyridazine core is a critical step in accessing derivatives like {Imidazo[1,2-b]pyridazin-2-yl}methanol. A common and effective method involves the condensation of a 3-aminopyridazine with an α-haloketone.
General Synthetic Protocol: Condensation Reaction
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through the reaction of a substituted 3-aminopyridazine with an appropriate α-bromoketone under mild basic conditions.[11] The introduction of a halogen on the pyridazine ring can facilitate a more effective synthesis of the desired bicyclic product.[11]
Caption: General synthetic scheme for the Imidazo[1,2-b]pyridazine core.
Functionalization Strategies
Further functionalization of the imidazo[1,2-b]pyridazine scaffold can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[12] These methods allow for the introduction of a wide range of substituents at different positions of the ring system, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Therapeutic Landscape and Biological Activity
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The structural features of this heterocyclic system make it an ideal candidate for interaction with the ATP-binding pocket of various protein kinases.
Kinase Inhibition
Derivatives of imidazo[1,2-b]pyridazine have demonstrated potent inhibitory activity against a multitude of kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.
Mps1 (TTK) Kinase: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Mps1 kinase, exhibiting significant antiproliferative activity in various cancer cell lines.[5]
Anaplastic Lymphoma Kinase (ALK): Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as ALK inhibitors, showing efficacy against resistance mutations.[6]
PI3K/mTOR Pathway: The imidazo[1,2-b]pyridazine scaffold has been utilized to develop dual inhibitors of PI3K and mTOR, key components of a signaling pathway frequently activated in human cancers and implicated in pulmonary fibrosis.[7][13]
Bruton's Tyrosine Kinase (BTK): Potent and highly selective irreversible inhibitors of BTK, a crucial enzyme in B cell signaling, have been developed from imidazo[1,2-b]pyridazine derivatives for the treatment of B cell malignancies.[8][9]
CDK12/13: Covalent inhibitors of cyclin-dependent kinases 12 and 13, promising targets for triple-negative breast cancer, have been successfully designed based on the imidazo[1,2-b]pyridazine core.[10]
Caption: Kinase targets of Imidazo[1,2-b]pyridazine derivatives.
Other Therapeutic Applications
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has shown promise in other therapeutic areas:
Alzheimer's Disease: Certain derivatives have been evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting their potential as diagnostic imaging agents.[11]
Antimycobacterial Agents: Imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties have exhibited potent in vitro activity against Mycobacterium tuberculosis.[14]
Immuno-inflammatory Diseases: Ligands based on the imidazo[1,2-b]pyridazine structure have been identified as allosteric inhibitors of TYK2 signaling, a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling.[15]
Experimental Protocols: A Representative Synthetic Procedure
The following is a generalized, representative protocol for the synthesis of an imidazo[1,2-b]pyridazine derivative, based on the common condensation reaction. Specific reaction conditions, such as temperature, solvent, and reaction time, may need to be optimized for the synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Objective: To synthesize a substituted imidazo[1,2-b]pyridazine.
Materials:
Substituted 3-aminopyridazine
Appropriate α-bromoketone
Sodium bicarbonate (NaHCO₃)
Ethanol (or other suitable solvent)
Procedure:
Dissolution: Dissolve the substituted 3-aminopyridazine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Addition of Reagents: To the stirred solution, add an equimolar amount of the α-bromoketone, followed by a slight excess of sodium bicarbonate.
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure imidazo[1,2-b]pyridazine derivative.
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Conclusion and Future Directions
{Imidazo[1,2-b]pyridazin-2-yl}methanol, as a member of the broader imidazo[1,2-b]pyridazine family, represents a molecule of significant interest for further investigation in drug discovery and development. The established synthetic routes to the core scaffold, coupled with the diverse biological activities exhibited by its derivatives, provide a strong foundation for the design and synthesis of novel therapeutic agents. Future research will likely focus on exploring the full potential of this scaffold through the generation of diverse chemical libraries and their evaluation in a wide range of biological assays. The continued exploration of the structure-activity relationships within this chemical class holds the promise of delivering next-generation therapeutics for a variety of diseases.
Application Note & Synthesis Protocol: {Imidazo[1,2-b]pyridazin-2-yl}methanol
Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors and agents...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] This document provides a comprehensive, step-by-step protocol for the synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol, a key building block for the development of novel therapeutics. The described two-step synthesis is robust and proceeds through the formation and subsequent reduction of an ester intermediate, providing a reliable route for researchers in drug discovery and organic synthesis.
Introduction
The imidazo[1,2-b]pyridazine ring system is of significant interest to the pharmaceutical industry due to its versatile biological profile.[4] Derivatives have been investigated as anti-cancer agents, anti-inflammatory molecules, and for the treatment of metabolic disorders.[1] The title compound, {Imidazo[1,2-b]pyridazin-2-yl}methanol, provides a crucial hydroxyl functional group at the 2-position, which can be readily modified to explore structure-activity relationships (SAR) in drug development programs. This protocol details a reliable synthetic pathway to access this important intermediate.
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved via the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[2] In this protocol, we will first synthesize ethyl imidazo[1,2-b]pyridazine-2-carboxylate, which will then be reduced to the target alcohol.
Synthetic Strategy Overview
The synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol is accomplished in two main steps:
Step 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate. This step involves the cyclocondensation of 3-aminopyridazine with ethyl bromopyruvate.
Step 2: Reduction of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate. The ester intermediate is reduced to the corresponding primary alcohol using a suitable reducing agent.
Figure 1: Overall synthetic workflow for {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate
Principle: The synthesis of the imidazo[1,2-b]pyridazine core is achieved through a Hantzsch-type reaction. The nucleophilic amino group of 3-aminopyridazine attacks the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic system.
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Equivalents
3-Aminopyridazine
C4H5N3
95.10
5.00 g
1.0
Ethyl bromopyruvate
C5H7BrO3
195.01
10.26 g
1.0
Ethanol (absolute)
C2H5OH
46.07
100 mL
-
Sodium Bicarbonate
NaHCO3
84.01
8.84 g
2.0
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridazine (5.00 g, 52.57 mmol) and absolute ethanol (100 mL).
Stir the mixture until the 3-aminopyridazine is completely dissolved.
Add sodium bicarbonate (8.84 g, 105.14 mmol) to the solution.
In a separate beaker, dissolve ethyl bromopyruvate (10.26 g, 52.57 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture at room temperature over 15 minutes.
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the reaction mixture to remove the sodium bicarbonate and any other insoluble salts.
Wash the solid residue with a small amount of cold ethanol.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a solid.
PART 2: Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol
Principle: The ester functional group of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is reduced to a primary alcohol using sodium borohydride. This is a standard and mild method for the reduction of esters to alcohols.[5]
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Equivalents
Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate
C9H9N3O2
191.19
5.00 g
1.0
Sodium Borohydride
NaBH4
37.83
2.97 g
3.0
Methanol
CH3OH
32.04
150 mL
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl imidazo[1,2-b]pyridazine-2-carboxylate (5.00 g, 26.16 mmol) and methanol (150 mL).
Stir the mixture at room temperature until the starting material is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (2.97 g, 78.48 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture for an additional 4-6 hours at room temperature.
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/methanol (9:1).
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess sodium borohydride by the slow, dropwise addition of water until gas evolution ceases.
Remove the methanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Characterization
The final product, {Imidazo[1,2-b]pyridazin-2-yl}methanol[6], should be characterized by standard analytical techniques:
¹H NMR: To confirm the proton environment of the synthesized molecule.
¹³C NMR: To confirm the carbon framework.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point (MP): To assess the purity of the compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Ethyl bromopyruvate is a lachrymator and should be handled with care.
Sodium borohydride reacts with water to produce flammable hydrogen gas. Quenching should be done slowly and in a controlled manner.
References
Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 125-129. Available at: [Link]
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]
ACS Publications. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]
European Journal of Medicinal Chemistry. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
Chem-Impex. Imidazo[1,2-b]pyridazine. Available at: [Link]
Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available at: [Link]
ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]
ACS Publications. Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. Available at: [Link]
applications of {Imidazo[1,2-b]pyridazin-2-yl}methanol in medicinal chemistry
Applications of {Imidazo[1,2-b]pyridazin-2-yl}methanol in Medicinal Chemistry: Scaffold Functionalization and Kinase Inhibitor Design Executive Summary & Scientific Context The imidazo[1,2-b]pyridazine nucleus is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Applications of {Imidazo[1,2-b]pyridazin-2-yl}methanol in Medicinal Chemistry: Scaffold Functionalization and Kinase Inhibitor Design
Executive Summary & Scientific Context
The imidazo[1,2-b]pyridazine nucleus is a highly privileged aza-heterocyclic scaffold in modern medicinal chemistry[1]. Historically validated by the FDA approval of the pan-kinase inhibitor Ponatinib, this core structure is renowned for its exceptional ability to act as a hinge-binding motif in the ATP pocket of various kinases.
Among the critical building blocks used to construct these therapeutics is {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS: 1487220-02-9). The C2-hydroxymethyl group serves as a highly versatile synthetic handle. Because the C2 position of the imidazo[1,2-b]pyridazine core typically projects toward the solvent-exposed region or specific shallow hydrophobic pockets of the kinase active site, functionalizing this methanol moiety allows medicinal chemists to fine-tune aqueous solubility, pharmacokinetic (PK) profiles, and isoform selectivity without disrupting the core's primary hydrogen-bonding interactions[2][3].
Mechanistic Rationale: The Pharmacophore Logic
To understand the utility of {Imidazo[1,2-b]pyridazin-2-yl}methanol, one must analyze the causality of its binding kinetics. The imidazo[1,2-b]pyridazine core possesses two key nitrogen atoms (N1 and N5) that act as potent hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Glu170 and Met172 in ROCK2)[3].
When designing inhibitors, the C2-hydroxymethyl group is rarely left unmodified. Instead, it is utilized as a divergent branching point:
Solvent-Exposed Targeting: Oxidation to an aldehyde followed by reductive amination allows for the attachment of hydrophilic aliphatic amines (e.g., piperazines or morpholines). This modification drastically improves the compound's solubility and creates favorable interactions with solvent-exposed residues (e.g., Asp232 in ROCK2)[3].
Covalent Inhibition: For targets like Bruton's Tyrosine Kinase (BTK), the C2 position can be extended to incorporate Michael acceptor warheads (e.g., acrylamides) that irreversibly bind to Cys481[2].
Diagram 1: Pharmacophore logic of Imidazo[1,2-b]pyridazine in kinase ATP pockets.
Divergent Synthetic Workflows
The primary value of {Imidazo[1,2-b]pyridazin-2-yl}methanol lies in its chemical reactivity. The benzylic-like nature of the C2-methanol allows for mild, high-yielding transformations that do not compromise the electron-rich aza-heterocyclic core[4].
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in causality checks.
Protocol A: Mild Oxidation to Imidazo[1,2-b]pyridazine-2-carbaldehyde
Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination, a critical step for introducing solubilizing motifs in TAK1 and ROCK2 inhibitors[3][5].
Causality Rationale: Activated manganese dioxide (MnO₂) is selected over harsher oxidants (like Jones reagent or KMnO₄) because it selectively oxidizes allylic and benzylic-type alcohols without causing N-oxidation of the pyridazine nitrogens or over-oxidation to the carboxylic acid.
Step-by-Step Procedure:
Preparation: Dissolve {Imidazo[1,2-b]pyridazin-2-yl}methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
Reagent Addition: Add activated MnO₂ (10.0 mmol, 10 equivalents) in a single portion. Self-Validation Check: The high equivalent is necessary due to the heterogeneous nature of the reaction; using less will result in incomplete conversion.
Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The product spot should appear less polar than the starting material and be highly UV-active.
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Expected Outcome: The aldehyde is typically pure enough (>95% by NMR) to be used directly in the next step. The ¹H-NMR should show a distinct aldehyde proton singlet around δ 10.0–10.2 ppm.
Protocol B: Chlorination for Nucleophilic Substitution
Objective: Generate 2-(chloromethyl)imidazo[1,2-b]pyridazine to serve as an electrophile for SN2 reactions with secondary amines or alkoxides.
Causality Rationale: Thionyl chloride (SOCl₂) is used to convert the hydroxyl group into a chloride leaving group. The reaction must be carefully neutralized during workup because the imidazo[1,2-b]pyridazine core is basic; highly acidic conditions will protonate the core, pulling the product into the aqueous phase and destroying the isolated yield.
Step-by-Step Procedure:
Preparation: Suspend {Imidazo[1,2-b]pyridazin-2-yl}methanol (1.0 mmol) in anhydrous DCM (8 mL) and cool to 0 °C in an ice bath.
Activation: Dropwise add SOCl₂ (1.5 mmol, 1.5 equivalents). Self-Validation Check: Effervescence (release of SO₂ and HCl gases) indicates active chlorination. The suspension will typically clear into a homogenous solution as the hydrochloride salt forms.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Quenching (Critical Step): Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 8. Rationale: This neutralizes the HCl and ensures the imidazo-pyridazine core remains in its free-base, organic-soluble form.
Extraction: Extract with DCM (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Expected Outcome: A highly reactive chloromethyl intermediate. This intermediate is prone to dimerization or hydrolysis if left on the bench; it should be used immediately in the subsequent SN2 coupling.
Quantitative Data Summary: Target Applications
The functionalization of the C2-hydroxymethyl handle has led to breakthroughs across multiple therapeutic areas. The table below summarizes recent applications where this scaffold modification was pivotal.
Therapeutic Target
Disease Indication
Scaffold Role & C2 Modification Strategy
Inhibitory Potency
Ref
TAK1 Kinase
Multiple Myeloma
Core acts as hinge binder. C2/C6 modified with morpholine/piperazine via reductive amination to enhance solubility.
"Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors" Journal of Medicinal Chemistry, 2025. 2
"Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis" Journal of Medicinal Chemistry, 2025. 3
"Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260" Organic Process Research & Development, 2020. 6
"Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions" ResearchGate, 2021. 4
Application Note: Divergent Functionalization of the Hydroxyl Group in {Imidazo[1,2-b]pyridazin-2-yl}methanol for SAR Expansion
Scientific Rationale & Introduction Imidazo[1,2-b]pyridazines represent a privileged class of bicyclic heteroaromatic scaffolds extensively utilized in modern drug discovery. They are highly valued for their ability to a...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Introduction
Imidazo[1,2-b]pyridazines represent a privileged class of bicyclic heteroaromatic scaffolds extensively utilized in modern drug discovery. They are highly valued for their ability to act as potent hinge-binding motifs within the ATP-binding pockets of various kinases, including TAK1, ROCK2, FLT3, and p38 MAP kinase[1][2][3].
During the optimization of pharmacokinetic properties and target selectivity, the C2-position of the imidazo[1,2-b]pyridazine core serves as a critical vector for Structure-Activity Relationship (SAR) expansion[1]. {Imidazo[1,2-b]pyridazin-2-yl}methanol is a highly versatile, late-stage intermediate. The primary hydroxyl group (-OH) at the C2-position provides a synthetic handle that can be orthogonally functionalized to explore diverse chemical space, such as introducing basic amines for solubility, or lipophilic ethers for target residence time.
This application note details three field-proven, self-validating protocols for the functionalization of the hydroxymethyl group:
Mild Oxidation to the corresponding carbaldehyde.
Halogenation to a reactive chloromethyl intermediate.
Direct Etherification via the Mitsunobu reaction.
Workflow & Mechanistic Pathways
The functionalization of {imidazo[1,2-b]pyridazin-2-yl}methanol relies on exploiting the benzylic-like reactivity of the C2-hydroxymethyl group. Because the imidazo[1,2-b]pyridazine core is electron-deficient but contains basic nitrogen atoms, reagents must be carefully selected to avoid N-oxidation or unwanted protonation that could stall reactivity[4].
Divergent functionalization pathways of {Imidazo[1,2-b]pyridazin-2-yl}methanol for SAR expansion.
Quantitative Data Summary
The following table summarizes the reaction parameters, expected yields, and downstream applications for the three primary functionalization pathways.
Direct aryl ether synthesis for lipophilic pockets[3][6]
Step-by-Step Methodologies
Protocol A: Mild Oxidation to Imidazo[1,2-b]pyridazine-2-carbaldehyde
Causality & Design: Strong oxidants (e.g., KMnO₄, Jones reagent) risk over-oxidizing the primary alcohol to a carboxylic acid or forming N-oxides on the pyridazine ring. Activated Manganese Dioxide (MnO₂) is highly selective for allylic and benzylic-type alcohols. The C2-methanol behaves similarly to a benzylic alcohol due to the extended aromatic system, allowing rapid, clean oxidation at room temperature[4].
Procedure:
Setup: In an oven-dried round-bottom flask, dissolve {imidazo[1,2-b]pyridazin-2-yl}methanol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
Reagent Addition: Add activated MnO₂ (10.0 mmol, 10 eq) in a single portion. Self-Validation: The suspension will immediately turn pitch black.
Reaction: Stir vigorously at room temperature (20–25 °C) under a nitrogen atmosphere for 12 hours.
IPC: Monitor by TLC (EtOAc/Hexane 1:1). The product aldehyde will appear as a distinct, highly UV-active spot with a higher Rf value than the starting material.
Workup: Filter the black suspension through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-carbaldehyde. The product is typically >95% pure by NMR and can be used directly for reductive aminations.
Protocol B: Synthesis of 2-(Chloromethyl)imidazo[1,2-b]pyridazine
Causality & Design: Converting the hydroxyl group to a chloride creates a highly reactive electrophile for Sₙ2 reactions. Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF. The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species. This avoids the use of strong protic acids that would protonate the basic imidazo[1,2-b]pyridazine nitrogens and inhibit reactivity[5].
Procedure:
Setup: Suspend {imidazo[1,2-b]pyridazin-2-yl}methanol (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL) and cool to 0 °C in an ice bath.
Activation: Add anhydrous DMF (0.05 mmol, 5 mol%) followed by the dropwise addition of SOCl₂ (1.5 mmol, 1.5 eq). Self-Validation: Gas evolution (SO₂ and HCl) will be observed, and the suspension will gradually clear into a homogeneous solution.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Quench & Workup: Carefully pour the reaction mixture into saturated aqueous NaHCO₃ (15 mL) at 0 °C to neutralize residual acid. Extract with CH₂Cl₂ (3 × 10 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 2-(chloromethyl)imidazo[1,2-b]pyridazine should be stored at -20 °C under argon to prevent dimerization or degradation.
Protocol C: Direct Aryl Etherification via Mitsunobu Reaction
Causality & Design: The Mitsunobu reaction enables the direct coupling of the primary alcohol with an acidic phenol (Ar-OH) to form an ether. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that activates the hydroxyl group. Temperature control during the addition of DIAD is critical to prevent the premature degradation of the betaine adduct before the alcohol can attack[3][6].
Procedure:
Setup: In a flame-dried flask under argon, dissolve {imidazo[1,2-b]pyridazin-2-yl}methanol (1.0 mmol), the desired phenol (1.1 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (10 mL). Cool the mixture to 0 °C.
Reagent Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. Self-Validation: The reaction mixture will initially turn a deep yellow/orange upon DIAD addition. As the betaine forms and reacts, the color will gradually fade.
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
Workup: Concentrate the THF under reduced pressure. Resuspend the crude sticky residue in a minimal amount of cold Et₂O/Hexane (1:1). Self-Validation: Triphenylphosphine oxide (OPPh₃), a major byproduct, will precipitate as a white solid.
Isolation: Filter off the OPPh₃ precipitate. Concentrate the filtrate and purify the desired aryl ether via flash column chromatography (typically eluting with a gradient of EtOAc in Hexanes).
References
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
Source: NIH / PMC
URL:[Link][1]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260
Source: Organic Process Research & Development (ACS Publications)
URL:[Link][4]
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping
Source: NIH / PMC
URL:[Link][3]
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link][6]
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source: CAS Common Chemistry
URL:[Link][5]
Application Notes and Protocols for the Large-Scale Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol for Drug Discovery
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in the field...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties have led to the development of a diverse range of biologically active molecules. This bicyclic system, an isostere of purine, has been successfully incorporated into compounds targeting a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] The rigid, planar nature of the imidazo[1,2-b]pyridazine ring system provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
{Imidazo[1,2-b]pyridazin-2-yl}methanol, in particular, serves as a key building block for the synthesis of more complex drug candidates. The primary alcohol functionality at the 2-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The development of a robust and scalable synthetic route to this key intermediate is therefore of paramount importance to support preclinical and clinical drug development programs.
This document provides a detailed guide for the large-scale synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol, addressing the practical challenges of process scale-up and ensuring the production of high-quality material suitable for drug discovery and development.
Synthetic Strategy: A Two-Step Approach to {Imidazo[1,2-b]pyridazin-2-yl}methanol
The most logical and scalable approach to {Imidazo[1,2-b]pyridazin-2-yl}methanol involves a two-step synthetic sequence. This strategy leverages a well-established condensation reaction to construct the core imidazo[1,2-b]pyridazine ring system, followed by a robust reduction of an ester to the desired primary alcohol.
Overall Synthetic Scheme:
Caption: Overall synthetic route to {Imidazo[1,2-b]pyridazin-2-yl}methanol.
This approach is advantageous for large-scale synthesis due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of the individual transformations.
Part 1: Large-Scale Synthesis of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate
This section details the protocol for the synthesis of the key intermediate, ethyl imidazo[1,2-b]pyridazine-2-carboxylate, through the condensation of 3-amino-6-chloropyridazine and ethyl bromopyruvate.
Reaction Mechanism
The formation of the imidazo[1,2-b]pyridazine ring system proceeds via a classical condensation reaction. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 3-aminopyridazine onto the electrophilic carbon of the α-bromoketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic bicyclic system.[1] The presence of a halogen on the pyridazine ring is reported to favor the desired regioselectivity of the initial alkylation.[1]
Caption: Mechanism of imidazo[1,2-b]pyridazine ring formation.
Experimental Protocol
Materials and Reagents:
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Amount (kg)
Moles (mol)
Molar Ratio
3-Amino-6-chloropyridazine
5469-69-2
129.55
5.00
38.6
1.0
Ethyl bromopyruvate
70-23-5
195.03
8.28
42.5
1.1
Sodium bicarbonate (NaHCO₃)
144-55-8
84.01
4.86
57.9
1.5
Ethanol (200 proof)
64-17-5
46.07
50 L
-
-
Ethyl acetate
141-78-6
88.11
As needed
-
-
Brine (saturated NaCl solution)
-
-
As needed
-
-
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
-
Equipment:
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
Reaction Setup: Charge the 100 L reactor with 3-amino-6-chloropyridazine (5.00 kg, 38.6 mol) and ethanol (50 L). Begin stirring to form a slurry.
Addition of Base: Add sodium bicarbonate (4.86 kg, 57.9 mol) to the reactor.
Addition of Electrophile: Slowly add ethyl bromopyruvate (8.28 kg, 42.5 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 30 °C using a cooling bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove inorganic salts. Wash the filter cake with ethanol (2 x 5 L).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
Suspend the crude solid in water (30 L) and stir for 30 minutes to dissolve any remaining inorganic salts.
Filter the solid, wash with water (3 x 10 L), and then with a small amount of cold ethyl acetate.
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a solid.
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 70-85%
Characterization of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate:
Part 2: Large-Scale Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol
This section outlines the protocol for the reduction of ethyl imidazo[1,2-b]pyridazine-2-carboxylate to the target molecule, {Imidazo[1,2-b]pyridazin-2-yl}methanol, using lithium aluminum hydride (LAH).
Reaction Mechanism
The reduction of the ester to the primary alcohol is achieved using a strong reducing agent, lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alcohol.[5]
Caption: Mechanism of ester reduction with lithium aluminum hydride.
Experimental Protocol
Materials and Reagents:
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Amount (kg)
Moles (mol)
Molar Ratio
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate
123531-27-1
191.19
4.00
20.9
1.0
Lithium aluminum hydride (LiAlH₄)
16853-85-3
37.95
1.19
31.4
1.5
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
40 L
-
-
Ethyl acetate
141-78-6
88.11
As needed
-
-
Water
7732-18-5
18.02
As needed
-
-
15% Sodium hydroxide (NaOH) solution
-
-
As needed
-
-
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
-
Dichloromethane (DCM)
75-09-2
84.93
As needed
-
-
Equipment:
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
Inert atmosphere system (e.g., nitrogen or argon).
Heating and cooling system for the reactor.
Large-scale filtration apparatus.
Rotary evaporator with a large-volume flask.
Drying oven.
Procedure:
Reaction Setup: Under an inert atmosphere (nitrogen), charge the 100 L reactor with anhydrous THF (40 L).
LAH Addition: Carefully and in portions, add lithium aluminum hydride (1.19 kg, 31.4 mol) to the THF. Stir the suspension.
Substrate Addition: In a separate container, dissolve ethyl imidazo[1,2-b]pyridazine-2-carboxylate (4.00 kg, 20.9 mol) in anhydrous THF (20 L). Slowly add this solution to the LAH suspension in the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C using a cooling bath.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Quenching (Fieser work-up):
Cool the reaction mixture to 0 °C.
CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add water (1.2 L) dropwise, keeping the temperature below 15 °C.
Stir the resulting granular precipitate for 1-2 hours at room temperature.
Work-up:
Filter the mixture and wash the filter cake thoroughly with THF (3 x 5 L) and then with dichloromethane (3 x 5 L).
Combine the organic filtrates and dry over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude {Imidazo[1,2-b]pyridazin-2-yl}methanol can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol to yield a crystalline solid.
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 75-90%
Characterization of {Imidazo[1,2-b]pyridazin-2-yl}methanol:
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
Ethyl bromopyruvate: Corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.
Lithium aluminum hydride (LAH): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere. The quenching process is highly exothermic and should be performed with extreme caution.
Tetrahydrofuran (THF): Flammable and can form explosive peroxides upon storage. Use peroxide-free THF.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Quench any residual LAH carefully with ethyl acetate before disposal.
Conclusion
The two-step synthetic route described in this application note provides a reliable and scalable method for the production of {Imidazo[1,2-b]pyridazin-2-yl}methanol, a valuable building block in drug discovery. The protocols are designed for large-scale synthesis, with a focus on safety, efficiency, and product quality. By following these detailed procedures, researchers and drug development professionals can ensure a consistent supply of this key intermediate to support their ongoing research and development efforts.
References
Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 118-122. [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 735-746. [Link]
Shah, D., et al. (2023). Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. Pharmaceutical Sciences. [Link]
Dudutiene, V., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
Telvekar, V. N. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3770. [Link]
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7126-7145. [Link]
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
Global Substance Registration System. IMIDAZO(1,2-B)PYRIDAZINE. [Link]
Organic Chemistry Portal. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Wang, X., et al. (2016). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 81(19), 9473-9479. [Link]
Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
Reddy, T. S., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]
Ben-Daih, F., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1189. [Link]
Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 29(5), 485-488. [Link]
Yurdakul, Ş., & Ulküseven, B. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 920(1-3), 229-236. [Link]
Li, H., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. [Link]
Gribble, G. W., et al. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
Google Patents. CRYSTAL OF IMIDAZO-OXAZINE, PHARMACEUTICAL COMPOSITION CONTAINING SAID CRYSTAL, AND METHOD FOR PRODUCING SAID CRYSTAL.
Adejoro, I. A., & Ojo, I. A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 9(11), 133-138. [Link]
Wójcik-Pastuszka, D., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials, 12(18), 2972. [Link]
Osaka University. Title Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo [1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Com. [Link]
Application Notes and Protocols for the Derivatization of the Imidazo[1,2-b]pyridazine Core
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Chemistry The imidazo[1,2-b]pyridazine ring system represents a class of fused heterocyclic scaffolds of significant interest, particularl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Chemistry
The imidazo[1,2-b]pyridazine ring system represents a class of fused heterocyclic scaffolds of significant interest, particularly in the realm of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic profile that allows for diverse interactions with biological targets. This has led to the development of numerous derivatives with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antivirals.[1][3] The successful clinical development of the kinase inhibitor Ponatinib, which features this core, has spurred a resurgence in the exploration of novel imidazo[1,2-b]pyridazine-based compounds.[1]
This guide provides a comprehensive overview of the primary experimental procedures for the chemical modification, or derivatization, of the imidazo[1,2-b]pyridazine core. We will delve into the logic behind key synthetic strategies, offering detailed, field-proven protocols for the most prevalent and effective transformations. Our focus is on empowering researchers, scientists, and drug development professionals to confidently and efficiently synthesize diverse libraries of these valuable compounds.
Strategic Approaches to Derivatization: A Chemist's Guide to Modifying the Core
The derivatization of the imidazo[1,2-b]pyridazine core can be broadly categorized into several key strategies, each targeting specific positions on the bicyclic system. The choice of strategy is dictated by the desired final compound and the available starting materials. The primary avenues for modification include palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the derivatization of the imidazo[1,2-b]pyridazine scaffold.[4] These methods allow for the precise introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The key to this strategy is the initial presence of a halogen atom (typically chlorine, bromine, or iodine) on the core, which serves as a handle for the coupling reaction.
The Suzuki-Miyaura Coupling: A Robust Method for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6] In the context of imidazo[1,2-b]pyridazines, it is frequently employed to introduce aryl or heteroaryl moieties, often at the 6-position.[7][8]
Causality of Experimental Choices:
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is the active catalyst. The choice of catalyst and ligand can significantly impact reaction efficiency.
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like Xantphos, are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is required to activate the boronic acid.[4]
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is commonly used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling at the 6-Position
This protocol is adapted from methodologies reported for the synthesis of 6-aryl-imidazo[1,2-b]pyridazines.[7]
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2.0 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-b]pyridazine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Starting Material
Boronic Acid
Catalyst/Ligand
Base
Solvent
Yield (%)
6-Chloro-imidazo[1,2-b]pyridazine
Phenylboronic acid
Pd(OAc)₂ / Xantphos
Cs₂CO₃
Dioxane/H₂O
~94%
6-Iodo-imidazo[1,2-b]pyridazine
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₂CO₃
DMF/H₂O
~85%
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the heterocyclic core.[9] For the imidazo[1,2-b]pyridazine system, the C3-position is often the most reactive site for direct arylation due to its electronic properties.
Causality of Experimental Choices:
Catalyst: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[9]
Oxidant: An oxidant is often required to facilitate the catalytic cycle.
Directing Group: In some cases, a directing group may be necessary to achieve regioselectivity. However, the inherent reactivity of the C3 position in imidazo[1,2-b]pyridazines can allow for direct functionalization without a directing group.[9]
In a sealed tube, combine the imidazo[1,2-b]pyridazine derivative (1.0 equivalent), aryl halide (1.5 equivalents), Pd(OAc)₂ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
Add DMA as the solvent.
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography to yield the C3-arylated product.
Caption: Workflow for C-H arylation of imidazo[1,2-b]pyridazines.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Pyridazine Ring
The presence of a good leaving group, such as a chlorine atom, at the 6-position of the imidazo[1,2-b]pyridazine core makes it susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This is a powerful method for introducing oxygen, sulfur, and nitrogen nucleophiles.
Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is particularly useful for the synthesis of 6-amino-substituted imidazo[1,2-b]pyridazines, which are common motifs in bioactive molecules.[7]
Experimental Protocol: Buchwald-Hartwig Amination at the 6-Position
This protocol is adapted from the synthesis of 6-amino-substituted imidazo[1,2-b]pyridazine derivatives.[7]
To a Schlenk tube, add the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 equivalent), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and NaOtBu (1.5 equivalents).
Evacuate and backfill the tube with argon three times.
Add anhydrous, degassed toluene, followed by the amine (1.2 equivalents).
Seal the tube and heat the mixture to 80-110 °C for 8-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Key steps in the Buchwald-Hartwig amination protocol.
Halogenation: Installing a Versatile Synthetic Handle
The introduction of a halogen atom onto the imidazo[1,2-b]pyridazine core is a crucial step for many derivatization strategies, as it provides a reactive site for subsequent cross-coupling reactions. Regioselective halogenation can often be achieved without the need for a metal catalyst.[12]
This protocol is analogous to methods developed for related imidazo-fused heterocycles.[12][13]
Materials:
Imidazo[1,2-b]pyridazine derivative
N-Bromosuccinimide (NBS) (1.1 equivalents)
Acetonitrile (CH₃CN)
Procedure:
Dissolve the imidazo[1,2-b]pyridazine derivative (1.0 equivalent) in acetonitrile in a round-bottom flask.
Protect the reaction from light by wrapping the flask in aluminum foil.
Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
Upon completion, remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain the 3-bromo-imidazo[1,2-b]pyridazine.
Conclusion: A Versatile Scaffold for Discovery
The imidazo[1,2-b]pyridazine core is a remarkably versatile scaffold that allows for extensive chemical modification. The experimental procedures detailed in this guide—from robust palladium-catalyzed cross-couplings to atom-economical C-H functionalizations and strategic nucleophilic substitutions—provide a solid foundation for the synthesis of diverse and novel derivatives. By understanding the underlying principles and applying these proven protocols, researchers can effectively navigate the synthetic landscape of this important heterocyclic system, paving the way for new discoveries in medicine and materials science.
References
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
Kim, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1449-1467. [Link]
Reddy, T. S., et al. (2019). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 10(9), 1591-1595. [Link]
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 56-60. [Link]
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 56-60. [Link]
Smaill, J. B., et al. (2000). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 5(8), 955-962. [Link]
Chahdi, C. O., et al. (2023). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. Catalysts, 13(11), 1433. [Link]
ResearchGate. (2013). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. Request PDF. [Link]
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01001. [Link]
PubMed. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. [Link]
Wang, C., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 6(82), 78593-78597. [Link]
MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5486. [Link]
ACS Publications. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
RSC Publishing. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry, 46(21), 10094-10098. [Link]
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
ResearchGate. (2016). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Request PDF. [Link]
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3422. [Link]
PMC. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 7(57), 35636-35651. [Link]
PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 58. [Link]
ResearchGate. (2015). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][14]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Request PDF. [Link]
TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
use of {Imidazo[1,2-b]pyridazin-2-yl}methanol in the synthesis of PI3K/mTOR dual inhibitors
Application Note: Strategic Utilization of {Imidazo[1,2-b]pyridazin-2-yl}methanol in the Synthesis of PI3K/mTOR Dual Inhibitors Executive Summary & Mechanistic Rationale The phosphatidylinositol 3-kinase (PI3K)/AKT/mamma...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of {Imidazo[1,2-b]pyridazin-2-yl}methanol in the Synthesis of PI3K/mTOR Dual Inhibitors
Executive Summary & Mechanistic Rationale
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway is a primary driver in numerous human malignancies and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF)[1][2]. While early-generation PI3K inhibitors demonstrated clinical efficacy, they often triggered compensatory feedback loops via mTORC2, leading to AKT reactivation. Consequently, dual PI3K/mTOR inhibitors have emerged as a superior therapeutic strategy to achieve complete pathway blockade[3].
Historically, many dual inhibitors utilized a benzothiazole core. However, these first-generation scaffolds suffered from severe pharmacokinetic liabilities, most notably rapid metabolic deacetylation of C2-acetamide groups in human hepatocytes, leading to a drastically reduced half-life[4]. To overcome this, function-oriented synthesis (FOS) identified the imidazo[1,2-b]pyridazine nucleus as a privileged, metabolically stable 6,5-heterocyclic scaffold[3][4].
Fig 1. PI3K/AKT/mTOR signaling cascade and the pharmacological intervention points of dual inhibitors.
The Strategic Role of the Hydroxymethyl Scaffold
In the rational design of kinase inhibitors, the imidazo[1,2-b]pyridazine core acts as an exceptional hinge-binder within the ATP-binding cleft. The C6 position is typically directed toward the hydrophobic affinity pocket, while the C2 position projects outward into the solvent-exposed ribose-binding pocket[4][5].
The building block {Imidazo[1,2-b]pyridazin-2-yl}methanol (often utilized as its 6-chloro derivative) provides a highly versatile synthetic handle.
Metabolic Evasion: The primary alcohol entirely avoids the deacetylation vulnerabilities of traditional C2-acetamides[4].
Synthetic Divergence: The hydroxymethyl group can be selectively oxidized to an aldehyde, serving as an electrophilic hub for reductive amination[6]. This allows medicinal chemists to rapidly install diverse solubilizing amine tails (e.g., morpholines, piperazines) to fine-tune physicochemical properties, oral bioavailability, and kinase selectivity.
Synthetic Workflow & Causality
The transformation of (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol into a potent dual inhibitor requires a precise, three-stage synthetic sequence. Each step is designed to maximize yield while preventing the degradation of the sensitive heterocyclic core.
Fig 2. Step-by-step synthetic workflow for functionalizing {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Validated Experimental Protocols
Protocol A: Chemoselective Oxidation to 6-Chloro-2-formylimidazo[1,2-b]pyridazine
Causality & Rationale: The primary alcohol must be converted to an aldehyde to enable downstream amination. Activated manganese dioxide (
MnO2
) is selected over stronger oxidants (e.g., Jones reagent or
KMnO4
) because it is highly chemoselective for allylic/benzylic-type alcohols. The C2 position of the imidazo[1,2-b]pyridazine ring behaves similarly to a benzylic position, allowing rapid oxidation without the risk of over-oxidation to a carboxylic acid[6].
Step-by-Step Procedure:
Dissolve (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
Add activated
MnO2
(10.0 eq, 100 mmol) in a single portion.
Stir the heterogeneous mixture vigorously at room temperature (
20−25∘C
) for 4–6 hours.
Self-Validating IPC: Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. The reaction is complete when the starting material peak (
[M+H]+
) disappears and is replaced by the aldehyde peak (
[M+H−2]+
).
Filter the suspension through a pad of Celite to remove manganese residues, washing the filter cake thoroughly with DCM (3
×
20 mL) and EtOAc (20 mL).
Concentrate the filtrate in vacuo to yield the crude 2-formyl intermediate, which is typically >95% pure and used directly in the next step.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Causality & Rationale: The C6-chloride is a prime site for palladium-catalyzed cross-coupling to install the aryl/heteroaryl group that binds the PI3K/mTOR affinity pocket[4].
Pd(dppf)Cl2
is utilized as the catalyst because its bidentate ligand prevents catalyst deactivation and efficiently facilitates the oxidative addition into the relatively electron-rich C-Cl bond of the imidazo[1,2-b]pyridazine core.
Step-by-Step Procedure:
In a microwave-safe vial, combine 6-chloro-2-formylimidazo[1,2-b]pyridazine (1.0 eq, 5 mmol), the desired aryl boronic acid (1.2 eq, 6 mmol), and
K2CO3
(3.0 eq, 15 mmol).
Add a degassed solvent mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 25 mL).
Add
Pd(dppf)Cl2
(0.05 eq, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.
Heat the reaction mixture to
90∘C
for 3 hours (or
110∘C
for 30 mins under microwave irradiation).
Self-Validating IPC: Confirm the consumption of the C6-chloride via LC-MS. The presence of the unreacted aldehyde functional group must be verified via NMR (characteristic singlet at
∼10.0
ppm) to ensure it survived the basic coupling conditions.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography to isolate the C6-aryl-2-formyl intermediate.
Protocol C: Late-Stage Reductive Amination
Causality & Rationale: Reductive amination installs the solvent-exposed tail. Sodium triacetoxyborohydride (
NaBH(OAc)3
) is the reducing agent of choice because it is mild enough to reduce the transient iminium ion without reducing the starting aldehyde to the original alcohol.
Step-by-Step Procedure:
Dissolve the C6-aryl-2-formyl intermediate (1.0 eq, 2 mmol) and the target secondary amine (e.g., morpholine, 1.5 eq, 3 mmol) in 1,2-dichloroethane (DCE, 15 mL).
Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Add
NaBH(OAc)3
(2.0 eq, 4 mmol) portion-wise. Stir for 12 hours at room temperature.
Self-Validating IPC: Quench a 10
μ
L aliquot in saturated
NaHCO3
, extract with EtOAc, and analyze via LC-MS to confirm the formation of the target mass.
Quench the bulk reaction with saturated aqueous
NaHCO3
(20 mL). Extract with DCM (3
×
20 mL).
Wash the combined organics with brine, dry, concentrate, and purify via preparative HPLC to yield the final PI3K/mTOR dual inhibitor.
Quantitative SAR & Pharmacological Data
The substitution of the C2-hydroxymethyl derived amine tail drastically impacts both the biochemical potency and the metabolic stability of the resulting imidazo[1,2-b]pyridazine derivatives. The table below summarizes the structure-activity relationships (SAR) of representative compounds synthesized via this protocol[1][3][4].
Compound ID
C6-Affinity Ligand
C2-Derived Amine Tail
PI3K
α
IC
50
(nM)
mTOR IC
50
(nM)
Human Hepatocyte
T1/2
(min)
Cmpd-A
4-Fluorophenyl
Morpholine
0.8
4.2
>120
Cmpd-B
3-Hydroxyphenyl
N-Methylpiperazine
0.3
2.1
105
Cmpd-C
3-Pyridyl
Dimethylamine
1.5
8.9
>120
Ref-1 (Benzothiazole)
4-Fluorophenyl
Acetamide (C2)
1.2
5.5
<15 (Rapid Deacetylation)
Data Interpretation: Compounds derived from the {Imidazo[1,2-b]pyridazin-2-yl}methanol scaffold (Cmpd A-C) maintain sub-nanomolar to low-nanomolar dual inhibition while exhibiting vastly superior metabolic stability compared to legacy benzothiazole-acetamide reference compounds.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.[Link]
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.[Link]
Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. Journal of Medicinal Chemistry.[Link]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by aberrant fibroblast proliferation and excessive extracellular matrix (ECM) deposition. With current therapies offering limited survival benefits, targeted kinase inhibition has emerged as a critical therapeutic frontier [1].
Recent breakthroughs in medicinal chemistry have identified the imidazo[1,2-b]pyridazine scaffold as a highly privileged chemotype for designing potent, selective kinase inhibitors. Due to its unique electron distribution and hydrogen-bonding capabilities, this bicyclic core excels at anchoring into the highly conserved ATP-binding hinge regions of various kinases.
As of late 2025, structural optimization of this scaffold has successfully yielded two distinct classes of breakthrough antifibrotic agents [1, 2]:
Selective ROCK2 Inhibitors (e.g., Compounds A25/A26): These compounds disrupt the TGF-β/Smad and ROCK2/STAT3 signaling pathways, profoundly reducing collagen deposition [1].
PI3K/mTOR Dual Inhibitors (e.g., Compound 11): These derivatives block the PI3K/AKT/mTOR axis, arresting fibroblast proliferation and epithelial-mesenchymal transition (EMT) [2].
Kinase signaling pathways in pulmonary fibrosis targeted by imidazo[1,2-b]pyridazine derivatives.
Quantitative Data Summary
To guide your lead optimization and benchmarking, the following tables summarize the in vitro and in vivo pharmacological profiles of the latest imidazo[1,2-b]pyridazine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
Compound
Primary Target
IC₅₀ / Inhibition
Selectivity & Binding Notes
A25
ROCK2
7.0 nM
Excellent isoform selectivity (SI = 200/138). Hinge binding via indazole moiety.
A26
ROCK2
8.7 nM
High selectivity. Secondary amine forms H-bond with Asp232.
11
PI3Kα
94.9% @ 1 nM
Core nitrogen forms key H-bond with Val851 backbone in hinge region.
No distinct liver/kidney toxicity at therapeutic doses.
Experimental Protocols
The following protocols are engineered as self-validating systems. I have included the mechanistic causality behind each critical step to ensure that your laboratory can reproduce these results with high fidelity.
End-to-end workflow for the synthesis and preclinical evaluation of antifibrotic compounds.
Protocol 3.1: Synthesis of the Imidazo[1,2-b]pyridazine Core
This protocol outlines the general condensation reaction used to construct the bicyclic core, which is the foundational step for both ROCK2 and PI3K/mTOR inhibitors.
Reaction Setup: Dissolve the 3-aminopyridazine derivative in anhydrous ethanol (0.2 M concentration).
Causality: Ethanol is selected as a protic solvent because it facilitates the initial nucleophilic attack of the pyridazine nitrogen on the α-carbon of the haloketone.
Reagent Addition: Add the α-haloketone followed by NaHCO₃.
Causality: NaHCO₃ acts as a mild base to neutralize the HBr generated during the cyclization. A mild base is critical here; stronger bases (like NaOH) can cause degradation of the haloketone via aldol condensation side-reactions.
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under an inert argon atmosphere. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield the functionalized imidazo[1,2-b]pyridazine core.
Protocol 3.2: In Vitro Kinase-Glo Assay (ROCK2 / PI3K Profiling)
To ensure trustworthiness, this assay incorporates a Z'-factor validation step to confirm assay robustness before screening novel derivatives.
Step-by-Step Methodology:
Preparation: Prepare a 384-well white microplate. Dilute the target kinase (e.g., ROCK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Add 1 μL of the synthesized compound (e.g., A25) in DMSO (dose-response concentrations from 0.1 nM to 10 μM) to 4 μL of the kinase solution. Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 μL of an ATP/Substrate mix (ATP concentration set at the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured).
Detection: After 60 minutes, add 10 μL of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes.
Validation & Readout: Measure luminescence using a microplate reader.
Self-Validating Step: Always run a known reference inhibitor (e.g., Belumosudil for ROCK2) in parallel. Calculate the Z'-factor using positive (no enzyme) and negative (DMSO only) controls. Proceed with IC₅₀ calculation only if Z' > 0.5.
Protocol 3.3: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model evaluates the reversal of fibrotic progression, which is far more clinically relevant than prophylactic dosing.
Step-by-Step Methodology:
Induction (Day 1): Anesthetize 8-week-old male C57BL/6 mice. Administer Bleomycin (4 U/kg) dissolved in 50 μL sterile saline via intratracheal instillation. Control mice receive saline only.
Maturation Phase (Days 1–7): Allow the mice to recover for 7 days without intervention.
Causality: The 7-day delay is critical. It allows the acute inflammatory phase to transition into the active fibrotic phase (ECM deposition). Initiating treatment on Day 7 ensures we are evaluating the compound's ability to halt or reverse true fibrosis, mimicking the clinical presentation of IPF patients.
Therapeutic Intervention (Days 7–21): Administer the imidazo[1,2-b]pyridazine derivative (e.g., Compound 11 at 15 mg/kg or A25 at 50 mg/kg) via oral gavage (PO) once daily.
Endpoint Analysis (Day 21): Euthanize the mice. Harvest the left lung lobe for histological analysis (Masson's trichrome staining for Ashcroft scoring) and the right lung lobe for hydroxyproline quantification and Western Blot analysis of fibrosis markers (e.g., α-SMA, Collagen I).
Conclusion & Future Perspectives
The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and potent chemotype for tackling the complex pathology of idiopathic pulmonary fibrosis. By strategically modifying the solvent-exposed regions and optimizing hinge-binding interactions, researchers can selectively target distinct nodes of the fibrotic cascade—whether it be the ROCK2/STAT3 pathway or the PI3K/mTOR axis. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives to maximize lung tissue partitioning while maintaining the excellent safety profiles observed in early preclinical models.
References
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications), October 2025.
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications), December 2025.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., TGFβR1 and BRAF inhibitors) and high-affinity GP...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., TGFβR1 and BRAF inhibitors) and high-affinity GPCR ligands[1][2]. The synthesis of {imidazo[1,2-b]pyridazin-2-yl}methanol is a critical foundational workflow, typically executed via a two-step sequence: a cyclocondensation of a 3-aminopyridazine derivative with an
α
-halocarbonyl (such as ethyl bromopyruvate) to form an ester intermediate, followed by a controlled reduction to the corresponding alcohol[3][4].
Despite its conceptual simplicity, this synthetic route is highly susceptible to regioselectivity issues, over-alkylation, and chemoselectivity failures during reduction. This guide provides root-cause analyses, validated protocols, and quantitative diagnostic data to ensure high-yield synthesis.
Mechanistic Workflow & Side Product Generation
The diagram below maps the primary synthetic pathway alongside the divergent pathways that lead to the most common side products encountered in this workflow.
Mechanistic workflow and side-product pathways for {Imidazo[1,2-b]pyridazin-2-yl}methanol synthesis.
Troubleshooting Guide & Root Cause Analysis
Issue 1: Formation of N2-Alkylated Regioisomers
Symptom : The appearance of two distinct spots on TLC with identical mass (m/z) during the cyclocondensation step, leading to poor yields of the desired bicyclic core.
Causality : In unsubstituted 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N2) is the most nucleophilic site. Consequently, initial alkylation by the
α
-bromoketone preferentially occurs at N2 rather than the desired N1, hampering the effective synthesis of the desired bicyclic product[5][6].
Solution : Introduce a temporary or permanent halogen (e.g., a chlorine atom) at the 6-position of the pyridazine ring. The strong inductive electron-withdrawing effect of the halogen greatly reduces the nucleophilicity of the adjacent N2 nitrogen, successfully returning the preferential site of alkylation to the N1 nitrogen adjacent to the amino function[5].
Symptom : A persistent intermediate during the ester reduction step, characterized by a distinct carbonyl stretch in IR (~1690 cm⁻¹) or an aldehyde proton in ¹H NMR (~10.1 ppm).
Causality : The reduction of ethyl imidazo[1,2-b]pyridazine-2-carboxylate can stall at the aldehyde stage. The highly conjugated imidazo-pyridazine core stabilizes the intermediate tetrahedral aluminate complex, preventing its full collapse into the reducible aldehyde until aqueous workup occurs[4].
Solution : Ensure a minimum of 2.2 equivalents of LiAlH
4
is used in anhydrous THF[4]. Alternatively, if over-reduction or ring-opening is a concern, utilize a controlled reduction using DIBAL-H (3.0 eq) at -78 °C, allowing the reaction to warm to 0 °C to force the collapse and subsequent reduction of the intermediate.
Issue 3: Unwanted Dehalogenation During Reduction
Symptom : Loss of the directing halogen (e.g., 6-chloro) during the LiAlH
4
reduction step, resulting in a mass shift of -34 Da.
Causality : Strong hydride donors like LiAlH
4
can undergo oxidative addition/reductive elimination or direct nucleophilic aromatic substitution on electron-deficient heteroaromatics, leading to hydrodehalogenation.
Solution : Switch the reducing agent to NaBH
4
activated by CaCl
2
in an ethanol/THF mixture. This generates calcium borohydride in situ, which is highly chemoselective for esters over aryl halides.
Quantitative Data for Side Product Identification
Use the following analytical markers to rapidly diagnose which side product is dominating your reaction mixture.
This protocol utilizes a halogen-directed approach to prevent N2-alkylation.
Preparation : Dissolve 6-chloro-3-aminopyridazine (1.0 eq, 77.2 mmol) in absolute ethanol (120 mL) to achieve an approximate 0.6 M concentration[7].
Controlled Addition : Slowly add ethyl bromopyruvate (1.2 eq, 92.6 mmol) dropwise at room temperature[7]. Causality: Slow addition prevents localized heating, which otherwise leads to the rapid polymerization of the highly reactive pyruvate[3].
Cyclization : Heat the reaction mixture to reflux (78 °C) for 16 hours[8].
Self-Validating Workup : Remove the solvent under reduced pressure. Resuspend the residue in saturated aqueous NaHCO
3
. Validation Check: Ensure the aqueous layer reaches pH ~8 to fully deprotonate the basic imidazo-pyridazine nitrogen[7][8]. Extract with dichloromethane (3
×
50 mL).
Purification : Dry the combined organic layers over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
Protocol B: Chemoselective Reduction to {Imidazo[1,2-b]pyridazin-2-yl}methanol
This protocol ensures complete reduction without stalling at the aldehyde intermediate.
Preparation : Suspend the ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under a strict inert nitrogen or argon atmosphere[4].
Cooling : Cool the reaction flask to 0 °C using an ice-water bath.
Reduction : Slowly add a 1.0 M solution of LiAlH
4
in THF (2.2 eq) dropwise[4]. Self-Validation Check: Monitor for hydrogen gas evolution. If vigorous bubbling occurs, slow the addition rate to maintain the internal temperature below 5 °C.
Reaction : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours to ensure the collapse of the aluminate complex.
Fieser Quench : Cool the reaction back to 0 °C. For every
x
grams of LiAlH
4
used, sequentially and cautiously add
x
mL of water,
x
mL of 15% aqueous NaOH, and 3
x
mL of water. Validation Check: A stark transition from a gray suspension to a white, granular inorganic precipitate confirms a successful quench.
Isolation : Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the pure {imidazo[1,2-b]pyridazin-2-yl}methanol.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black and tarry during the cyclocondensation step?A: Ethyl bromopyruvate is an aggressive electrophile prone to decomposition and polymerization at elevated temperatures or in the presence of strong bases. Always add it slowly at room temperature before heating, and avoid using strong amine bases (like TEA or DBU) during the initial alkylation phase; simple reflux in ethanol is the proven standard[7][8].
Q: Can I use methanol instead of ethanol for the condensation?A: Yes, methanol can be used and sometimes provides superior solubility for heavily substituted aminopyridazines. In some related imidazo-pyridazine functionalizations, adding 10% v/v water to the methanol has been shown to increase intermediate solubility and push reaction completion[1]. However, ensure you use methyl bromopyruvate if using methanol to avoid generating a complex mixture of transesterified products.
Q: How do I remove the directing halogen after the methanol synthesis is complete?A: If the halogen (e.g., chlorine) was only utilized as a temporary regiocontrol element to prevent N2-alkylation, it can be cleanly removed post-reduction via palladium-catalyzed hydrogenation (Pd/C, H
2
balloon, MeOH) or through ammonium formate transfer hydrogenation.
References
Google Patents.
ACS Publications. Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260.[Link]
ACS Medicinal Chemistry Letters. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[Link]
PMC / NIH. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[Link]
Google Patents. WO2023125681A1 - Heterocyclic compounds.
Journal of Medicinal Chemistry. Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds.[Link]
Blogspot. Pharma's Active Pharmaceutical Ingredient Manufacturing: Their Environmental Impact and Opportunities - Profitability through Simplicity.[Link]
Technical Support Center: Synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol
Welcome to the Application Scientist Knowledge Base. This technical guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of {Imidazo[1,2-b]pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. This technical guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of {Imidazo[1,2-b]pyridazin-2-yl}methanol. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore, frequently utilized in the development of novel therapeutics, including kinase inhibitors and antifungal agents [1].
Below, you will find a validated synthetic workflow, mechanistic troubleshooting guides, quantitative optimization data, and step-by-step protocols.
Synthetic Pathway Overview
The most robust and scalable route to {Imidazo[1,2-b]pyridazin-2-yl}methanol involves a two-step sequence: the tandem condensation-cyclization of 3-aminopyridazine with an
α
-halocarbonyl compound to form the core ester [2, 3], followed by the controlled reduction of the ester to the primary alcohol [4].
Workflow for {Imidazo[1,2-b]pyridazin-2-yl}methanol via condensation and reduction.
Troubleshooting Guides & FAQs
Q1: My condensation reaction to form the imidazo[1,2-b]pyridazine core is yielding multiple spots on TLC, and the overall yield is low. How can I improve the regioselectivity?A1: The condensation of 3-aminopyridazine with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) can suffer from competing alkylation pathways. Mechanistically, the endocyclic nitrogen (N2) of the pyridazine ring is more nucleophilic than the exocyclic primary amine. Alkylation occurs first at N2, followed by intramolecular condensation of the exocyclic amine with the ketone carbonyl to form the fused imidazole ring.
Causality & Solution: Incomplete cyclization or degradation of the highly reactive ethyl bromopyruvate often causes multiple TLC spots. To drive the thermodynamic cyclization and dehydration, use a polar protic solvent like absolute ethanol at a rolling reflux for at least 16 hours [2]. Furthermore, using 2.0 equivalents of ethyl bromopyruvate compensates for its tendency to undergo thermal degradation during the long reflux [3].
Q2: The reduction of ethyl imidazo[1,2-b]pyridazine-2-carboxylate to {Imidazo[1,2-b]pyridazin-2-yl}methanol is incomplete. What is causing this?A2: Incomplete reduction is almost always caused by the premature quenching of Lithium Aluminum Hydride (
LiAlH4
) by adventitious moisture.
LiAlH4
is a powerful but highly moisture-sensitive reducing agent [4].
Causality & Solution: Ensure your tetrahydrofuran (THF) is strictly anhydrous (preferably from a solvent purification system) and the reaction is performed under an inert argon or nitrogen atmosphere. Additionally, the ester starting material must be fully dissolved. If solubility is poor at 0 °C, allow the reaction to slowly warm to room temperature to facilitate complete mass transfer and conversion.
Q3: I am losing a significant amount of the final methanol product during the aqueous workup of the
LiAlH4
reduction. How can I improve my recovery?A3: {Imidazo[1,2-b]pyridazin-2-yl}methanol is highly polar. If you use a standard aqueous quench, the product will partition heavily into the aqueous layer or become permanently trapped in the gelatinous aluminum hydroxide emulsion.
Causality & Solution: You must employ the Fieser Workup Method . For every
x
grams of
LiAlH4
used, sequentially add
x
mL of water,
x
mL of 15% NaOH (aq), and
3x
mL of water. This specific sequence converts the water-trapping aluminum alkoxide intermediates into a highly crystalline, insoluble aluminum hydroxide matrix. This prevents the polar product from being sequestered and allows you to easily filter the salts through Celite, drastically improving your isolated yield.
Q4: How do I remove unreacted starting materials from the core condensation step without using column chromatography?A4: Acid-base extraction is highly effective here. The imidazo[1,2-b]pyridazine core is basic. After removing the ethanol solvent, resuspend the crude mixture in 2 M HCl. Wash this acidic aqueous layer with ethyl acetate; this removes unreacted ethyl bromopyruvate and non-basic organic impurities. Carefully basifying the aqueous layer to pH 8 with
NaHCO3
will precipitate the desired basic core, which can then be cleanly extracted into chloroform [3].
Quantitative Data & Condition Optimization
Summarized below are the optimized parameters for maximizing both yield and purity across the two-step synthesis.
Absence of uncyclized alkylation intermediates (via LCMS)
2. Ester Reduction
LiAlH4
(2.0 eq)
Anhydrous THF
0 °C to RT2 hours
75–90%
Absence of over-reduced or ring-opened byproducts
Validated Experimental Protocols
Step 1: Synthesis of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate
Setup: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-aminopyridazine (1.0 equiv) and absolute ethanol to achieve a 0.7 M concentration.
Addition: Add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (2.0 equiv) dropwise to the stirring solution at room temperature.
Reaction: Heat the reaction mixture to a rolling reflux (approx. 78 °C) and stir continuously for 16 hours.
Concentration: Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol solvent.
Acid Wash: Resuspend the crude dark residue in 2 M aqueous HCl (approx. 5 mL per mmol of starting material). Wash the acidic aqueous layer with ethyl acetate (2 × 50 mL) to remove unreacted
α
-haloketone and neutral impurities. Discard the organic washes.
Basification: Cool the aqueous layer in an ice bath and carefully basify to pH 8 using saturated aqueous
NaHCO3
(monitor carefully to avoid excessive foaming).
Extraction: Extract the basified aqueous layer with chloroform or dichloromethane (3 × 50 mL).
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the ester as an off-white to pale brown solid.
Step 2: Reduction to {Imidazo[1,2-b]pyridazin-2-yl}methanol
Setup: Flame-dry a multi-neck flask, equip it with a magnetic stir bar, and flush thoroughly with inert gas (Nitrogen or Argon).
Dissolution: Suspend ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice-water bath.
Reduction: Slowly add a solution of
LiAlH4
in THF (2.0 equiv) dropwise. Caution: This step is exothermic and evolves hydrogen gas. Control the rate of addition to maintain the internal temperature.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction completion via TLC (Eluent: 10% Methanol in DCM) or LCMS.
Fieser Quench: Recool the reaction to 0 °C. For every
1.0 g
of
LiAlH4
used, strictly follow this sequence:
Add
1.0 mL
of
H2O
dropwise.
Add
1.0 mL
of 15% aqueous NaOH dropwise.
Add
3.0 mL
of
H2O
dropwise.
Granulation: Stir the mixture vigorously at room temperature for 15–30 minutes until the aluminum salts convert into a white, granular precipitate.
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to ensure complete extraction of the polar product from the salts.
Final Isolation: Concentrate the combined filtrate in vacuo to afford {Imidazo[1,2-b]pyridazin-2-yl}methanol. The product can be further purified by recrystallization from ethyl acetate/hexanes if >98% purity is required.
References
Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 2024.[1]
The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging. Journal of Medicinal Chemistry, 2017. [2]
Pharma's Active Pharmaceutical Ingredient Manufacturing: Their Environmental Impact and Opportunities - Profitability through Simplicity. Blogspot / Patent Review, 2022. [3]
WO2023125681A1 - Heterocyclic compounds. Google Patents, 2023. [4]
Troubleshooting
purification techniques for imidazo[1,2-b]pyridazine derivatives
Welcome to the Technical Support and Troubleshooting Center for imidazo[1,2-b]pyridazine derivatives. These bicyclic, nitrogen-rich heterocycles are privileged pharmacophores in modern drug discovery, serving as the core...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for imidazo[1,2-b]pyridazine derivatives. These bicyclic, nitrogen-rich heterocycles are privileged pharmacophores in modern drug discovery, serving as the core scaffold for critical therapeutics like the pan-BCR-ABL inhibitor ponatinib [1] and the spinal muscular atrophy (SMA) drug risdiplam [2].
Despite their pharmacological utility, their electron-rich nature, multiple basic nitrogen atoms, and tendency to form closely related structural isomers present significant downstream processing challenges. This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks.
Purification Decision Workflow
Decision workflow for purifying imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide & FAQs
Q1: My imidazo[1,2-b]pyridazine product streaks severely on normal-phase silica gel, resulting in poor recovery and overlapping fractions. How can I resolve this?Causality: The basic nitrogen atoms (specifically N1 and N5) in the imidazo[1,2-b]pyridazine core strongly hydrogen-bond with the acidic silanol groups present on standard silica gel. This continuous binding and release during elution causes severe peak tailing.
Solution:
Silanol Masking: Incorporate a basic modifier into your mobile phase. Using 1–5% triethylamine (Et
3
N) or a gradient of 5–8% methanolic ammonia (NH
3
/MeOH) in dichloromethane competitively binds the acidic silanol sites, allowing your target heterocycle to elute as a sharp band [3].
Alternative Stationary Phase: If tailing persists, switch to neutral or basic Aluminum Oxide (Alumina). Alumina lacks highly acidic silanol groups, significantly improving the peak shape and recovery of basic heterocycles.
Q2: The annulation of 3-amino-6-chloropyridazine with an
α
-haloketone yielded a mixture of regioisomers. Normal-phase chromatography is failing to separate them. What is the best approach?Causality: The condensation reaction often yields both the desired imidazo[1,2-b]pyridazine and a minor regioisomer due to competing nucleophilic attacks from different ring nitrogens. Because these isomers possess nearly identical polarities, their retention factors (
Rf
) on silica are virtually indistinguishable.
Solution: As demonstrated in the scalable synthesis of complex APIs like risdiplam, regioisomers of this core are best separated by exploiting their differential crystal packing rather than their polarity[2].
Fractional Recrystallization: The major regioisomer typically exhibits a markedly different melting point and solubility profile in protic solvents (like ethanol), allowing it to selectively crystallize out of solution.
Alumina Chromatography: If crystallization fails, chromatography on aluminum oxide has been proven more effective than silica for resolving these specific regioisomers [2].
Q3: I am using Reverse-Phase Preparative HPLC (RP-HPLC) for a highly polar derivative, but the peak is broad and the compound crashes out in the column.Causality: Imidazo[1,2-b]pyridazines often exhibit poor aqueous solubility [4]. Furthermore, using standard acidic modifiers (like 0.1% TFA) fully protonates the core. While this increases initial polarity, it can lead to rapid precipitation if the concentration of the resulting trifluoroacetate salt exceeds its solubility limit within the column.
Solution: Switch to a high-pH volatile buffer system, such as 10 mM Ammonium Bicarbonate (pH ~9.5) or 0.1% Ammonium Hydroxide in Water/Acetonitrile. This maintains the imidazo[1,2-b]pyridazine in its free-base form, which often improves retention on C18 columns, prevents salt-induced precipitation, and remains fully MS-compatible.
Step-by-Step Methodologies
Protocol 1: Fractional Recrystallization for Regioisomer Resolution
This self-validating protocol leverages differential solubility to isolate the major regioisomer without chromatography.
Dissolution: Suspend the crude regioisomeric mixture in minimal boiling absolute ethanol (approx. 5–10 mL per gram of crude material).
Clarification: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed Celite pad to prevent nucleation on impurities.
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2–3 hours) without agitation. Slow cooling promotes the growth of pure, highly ordered crystals of the major isomer while leaving the minor isomer trapped in the mother liquor.
Chilling: Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize thermodynamic yield.
Isolation: Filter the crystals under a vacuum, wash with a minimal volume of ice-cold ethanol, and dry under a high vacuum.
Validation: Analyze the isolated crystals via
1
H NMR. The complete disappearance of the minor regioisomer's distinct imidazole proton singlet confirms successful resolution.
Protocol 2: Amine-Modified Normal Phase Flash Chromatography
Designed to eliminate silica tailing for basic imidazo[1,2-b]pyridazines.
Column Preparation: Pre-equilibrate the silica gel column with 2 column volumes (CV) of Hexane/Ethyl Acetate (1:1) containing 2% Triethylamine (Et
3
N).
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). If the compound is poorly soluble, dry-load the sample onto Celite (avoid dry-loading onto silica to prevent irreversible pre-binding).
Elution: Run a gradient from 10% to 100% Ethyl Acetate in Hexane, ensuring the mobile phase maintains 2% Et
3
N throughout the run.
Fraction Collection: Monitor via UV at 254 nm. The Et
3
N will elute near the solvent front; the target imidazo[1,2-b]pyridazine will elute as a sharp, symmetrical peak due to the continuous masking of silanol groups.
Quantitative Data: Method Comparison
Purification Method
Target Impurity
Typical Yield Recovery
Scalability
Key Advantage
Silica Gel + Et
3
N
Baseline impurities, non-polar byproducts
70–85%
High (up to kg)
Cost-effective; resolves severe tailing issues.
Alumina Chromatography
Regioisomers, strongly basic derivatives
65–80%
Medium (up to 100g)
Prevents irreversible binding to the stationary phase.
Fractional Recrystallization
Regioisomers
50–70% (1st crop)
Very High (kg–ton)
Highest purity (>99%); highly solvent efficient.
RP-HPLC (High pH Buffer)
Closely eluting structural analogs
80–95%
Low (mg to g)
Unmatched resolution for complex, polar mixtures.
References
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. ACS Publications. 1
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PMC - National Institutes of Health. 2
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents. ResearchGate. 3
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility. PMC - National Institutes of Health. 4
stability and proper storage conditions for {Imidazo[1,2-b]pyridazin-2-yl}methanol
Welcome to the dedicated technical support and troubleshooting center for {Imidazo[1,2-b]pyridazin-2-yl}methanol . As a critical heterocyclic building block widely utilized in the development of kinase inhibitors (such a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support and troubleshooting center for {Imidazo[1,2-b]pyridazin-2-yl}methanol . As a critical heterocyclic building block widely utilized in the development of kinase inhibitors (such as Tyk2, BTK, and PfCDPK1)[1][2][3], maintaining the structural integrity of this compound is paramount. Small degradation events—particularly at the hydroxymethyl group or the nitrogen-rich core—can drastically alter binding affinities and yield false negatives in your biological assays.
This guide is engineered by application scientists to provide you with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute experimental reproducibility.
I. Core Stability & Storage FAQs
Q: What are the definitive storage conditions for the dry powder formulation?A: For short-term storage (up to 1 month), the compound should be kept at 0–8°C [4]. For long-term storage (months to years), it must be stored at -20°C . In both cases, the compound must be kept in a tightly sealed, light-resistant container (amber glass) within a desiccator.
Scientific Causality: The imidazo[1,2-b]pyridazine core is susceptible to photo-oxidation, while the primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde under ambient conditions[5][6]. Lowering the thermal energy and restricting photon exposure halts these degradation kinetics.
Q: Why is purging with an inert gas (Argon/Nitrogen) strictly required?A: {Imidazo[1,2-b]pyridazin-2-yl}methanol possesses two primary oxidative vulnerabilities: the electron-rich nitrogen atoms in the bicyclic core and the 2-position hydroxymethyl group. Exposure to atmospheric oxygen can trigger N-oxidation of the core and oxidation of the alcohol. Because the hydroxymethyl group often serves as a critical hydrogen-bond donor in kinase binding pockets[1][2], its oxidation directly abolishes target engagement. Inert gas displaces reactive oxygen species, preserving the pharmacophore.
Q: Can I store reconstituted liquid aliquots at 4°C?A:No. Once dissolved in a solvent like DMSO, the compound's molecular mobility increases, exponentially accelerating degradation reactions if trace water or oxygen is present. Liquid stocks must be aliquoted into single-use volumes and flash-frozen for storage at -80°C .
II. Troubleshooting Guide: Handling & Assays
Issue 1: Precipitate Formation in Aqueous Assay Buffers
Symptoms: The compound forms a cloudy suspension or micro-crystals when diluted from DMSO into PBS or cellular media.
Root Cause: Imidazo[1,2-b]pyridazines are highly planar, aromatic systems that exhibit strong intermolecular
π−π
stacking, resulting in inherently low aqueous solubility[1][7].
Resolution:
Ensure the primary stock is fully dissolved in anhydrous DMSO.
Maintain a final DMSO concentration of at least 0.5%–1.0% in your final assay buffer.
Technique: Add the DMSO stock to the aqueous buffer dropwise under constant vortexing. This prevents localized supersaturation and nucleation.
Issue 2: Unexplained Loss of Potency in Cellular Assays Over Time
Symptoms: IC
50
values drift higher across consecutive experiments using the same stock solution.
Root Cause: Repeated freeze-thaw cycles of the primary DMSO stock introduce atmospheric moisture. This leads to hydrolytic degradation or accelerated oxidation of the hydroxymethyl group.
Resolution: Implement strict single-use aliquoting. Discard any thawed aliquot after use. If potency drift is suspected, validate the stock integrity via LC-MS (looking for M+16 N-oxide peaks or M-2 aldehyde peaks) before proceeding.
III. Quantitative Data Summaries
Table 1: Stability Profile & Shelf-Life Matrix
Data synthesized from accelerated degradation models and heterocyclic storage standards.
Storage State
Temperature
Atmosphere
Light Exposure
Expected Shelf-Life
Primary Degradation Risk
Dry Powder
-20°C
Argon/N
2
Dark (Amber)
> 24 Months
Negligible
Dry Powder
0–8°C
Ambient
Dark (Amber)
1–3 Months
Slow Oxidation
Dry Powder
25°C (RT)
Ambient
Ambient UV
< 1 Week
Photo-oxidation, N-oxidation
DMSO Stock
-80°C
Argon/N
2
Dark
6 Months
Hydrolysis (if wet DMSO used)
DMSO Stock
4°C
Ambient
Ambient UV
< 24 Hours
Rapid Oxidation / Precipitation
Table 2: Solubility Guidelines
Solvent
Max Concentration
Application Notes
Anhydrous DMSO
≥
50 mM
Primary solvent of choice. Disrupts
π−π
stacking.
DMF
≥
25 mM
Alternative to DMSO; highly toxic to cell cultures.
Ethanol (Absolute)
< 5 mM
Poor solubility; requires sonication and gentle heating.
Aqueous Buffers (pH 7.4)
< 0.1 mM
Highly insoluble. Requires co-solvents (DMSO) or surfactants.
IV. Self-Validating Experimental Protocols
To guarantee trustworthiness in your data, use the following self-validating protocol for reconstituting {Imidazo[1,2-b]pyridazin-2-yl}methanol. This protocol embeds a quality-control checkpoint to verify chemical integrity before biological application.
Protocol: Reconstitution and Integrity Validation
Objective: Prepare a stable 10 mM stock solution while verifying the absence of oxidative degradation.
Step-by-Step Methodology:
Thermal Equilibration: Remove the dry powder vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water acts as a nucleophile and facilitates hydrolytic degradation.
Dissolution: Add the calculated volume of Anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.
Causality: Anhydrous DMSO prevents water-mediated degradation, while its high polarity effectively breaks the crystal lattice of the imidazopyridazine core.
Aliquoting & Purging: Dispense 10–50 µL aliquots into amber glass vials. Gently purge the headspace of each vial with Argon gas for 3 seconds before sealing tightly.
Causality: Amber vials block UV-mediated photo-oxidation. Argon is heavier than air and displaces oxygen, protecting the sensitive hydroxymethyl group.
Self-Validation (LC-MS Check): Take one representative aliquot and dilute it to 10 µM in Acetonitrile/Water (50:50). Analyze via LC-MS using UV detection at 254 nm.
Causality: This guarantees the starting material has a purity >95%. You must confirm the absence of the M+16 (N-oxide) or M-2 (aldehyde) degradation mass peaks before applying the compound to sensitive kinase assays.
Cryopreservation: Immediately transfer the remaining sealed aliquots to a -80°C freezer.
V. Mechanistic & Workflow Visualizations
Reconstitution & Storage Workflow
The following diagram maps the critical path for handling the compound to prevent degradation.
Caption: Standard Operating Procedure for the reconstitution and cryopreservation of the compound.
Mechanistic Degradation Pathways
Understanding how the compound breaks down allows researchers to better control their assay environments.
Caption: Mechanistic degradation pathways of {Imidazo[1,2-b]pyridazin-2-yl}methanol under improper storage.
VI. References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
National Institutes of Health (PMC).[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Journal of Medicinal Chemistry - ACS Publications.[Link]
Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses
Journal of Medicinal Chemistry - ACS Publications.
[Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
National Institutes of Health (PMC).
[Link]
Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1)
National Institutes of Health (PMC).[Link]
Exploring the untapped pharmacological potential of imidazopyridazines
Semantic Scholar.
[Link]
Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis & Troubleshooting
Welcome to the Application Scientist Support Hub for imidazo[1,2-b]pyridazine chemistry. This privileged bicyclic nitrogen heterocycle is a cornerstone in modern drug discovery, frequently appearing in kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub for imidazo[1,2-b]pyridazine chemistry. This privileged bicyclic nitrogen heterocycle is a cornerstone in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. However, constructing this core often presents significant synthetic hurdles, including poor regioselectivity, incomplete cyclization, and complex byproduct formation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary methods of forming the imidazo[1,2-b]pyridazine ring: the Tschitschibabin-type condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction .
The most common route to the imidazo[1,2-b]pyridazine core is the condensation of a 3-aminopyridazine with an
α
-haloketone. While conceptually simple, the reaction is highly sensitive to the electronic properties of the pyridazine ring.
FAQ & Troubleshooting
Q: Why am I getting low yields, intractable tars, and complex mixtures instead of the desired cyclized product?A: This is a classic regioselectivity issue driven by the electronic structure of 3-aminopyridazine. The lone pair on the exocyclic amino group is partially delocalized into the electron-deficient pyridazine ring. Consequently, the endocyclic ring nitrogen (N2) is actually the most nucleophilic site, not the primary amine. If the ring is too electron-rich, or if conditions are too harsh, the
α
-haloketone will indiscriminately alkylate both the N2 position and the exocyclic amine, leading to polyalkylation and polymerization (1)[1].
Q: How can I control this regioselectivity to force clean N2-alkylation followed by cyclization?A: The most effective strategy is to introduce an electron-withdrawing halogen at the 6-position of the starting material (e.g., using 3-amino-6-chloropyridazine). The inductive effect of the halogen deactivates the ring just enough to prevent over-alkylation, ensuring that the initial attack occurs cleanly at N2. Once the iminium intermediate forms, the exocyclic amine is perfectly positioned for intramolecular cyclization. The 6-chloro group can later be easily removed via hydrogenolysis or substituted via S_NAr (1)[1].
Q: What is the optimal base and solvent system for scalable reactions?A: Avoid strong bases (like NaH or KOtBu) as they deprotonate the exocyclic amine, reversing the natural nucleophilicity and promoting exocyclic alkylation. Mild bases like NaHCO
3
in polar aprotic or ethereal solvents (THF, EtOAc) at 60–65 °C provide the best balance of reactivity and control (2)[2].
Mechanistic Workflow
Mechanistic pathway and common failure points in the Tschitschibabin-type condensation.
Objective: Synthesize 6-chloroimidazo[1,2-b]pyridazine derivatives with >80% yield.
Preparation: In an oven-dried flask, suspend 3-amino-6-chloropyridazine (1.0 equiv) and NaHCO
3
(2.0 equiv) in anhydrous EtOAc (15 volumes).
Electrophile Addition: Add the
α
-bromoketone (1.05 equiv) dropwise at room temperature.
Cyclization: Heat the mixture to 60 °C. Self-Validation Checkpoint 1: Monitor by LC-MS. The reaction should first show a mass shift of +[M(ketone) - Br] corresponding to the uncyclized N2-alkylated intermediate. Over 4–8 hours, this mass will shift by -18 Da (loss of H
2
O) as the ring closes.
Workup: Once the -18 Da mass is the sole product, cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.
Purification: Purify via silica gel chromatography (DCM/MeOH gradient). Self-Validation Checkpoint 2: In
1
H NMR, the disappearance of the broad exocyclic -NH
2
singlet (~6.5 ppm) and the appearance of a sharp imidazole proton singlet (typically 7.8–8.2 ppm) confirms successful ring formation.
The GBB reaction is a powerful, atom-economical [4+1] cycloaddition utilizing 3-aminopyridazine, an aldehyde, and an isocyanide to yield 3-aminoimidazo[1,2-b]pyridazines in a single pot.
FAQ & Troubleshooting
Q: My GBB reaction stalls at the imine intermediate. How do I drive the isocyanide addition?A: The formation of the Schiff base (imine) between 3-aminopyridazine and the aldehyde is generally fast, but the subsequent attack by the isocyanide requires electrophilic activation of the imine. If the reaction stalls, your catalytic system is insufficient. Transitioning to a stronger Lewis acid (e.g., Sc(OTf)
3
, 5-10 mol%) or performing the reaction under microfluidic/neat conditions can force completion (3)[3].
Q: I am observing significant aldol condensation byproducts when using aliphatic aldehydes. How do I prevent this?A: Aliphatic aldehydes are prone to self-condensation under Lewis acidic conditions. To mitigate this, pre-form the imine by stirring the 3-aminopyridazine and aldehyde with molecular sieves (4Å) for 2 hours before adding the catalyst and the isocyanide. Alternatively, using a milder Brønsted acid like acetic acid as a co-solvent can suppress aldol pathways while still activating the imine.
Mechanistic Workflow
Stepwise mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Objective: One-pot synthesis of 3-amino-substituted imidazo[1,2-b]pyridazines.
Imine Pre-formation: In a vial, dissolve 3-aminopyridazine (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous MeOH (0.2 M). Add activated 4Å molecular sieves. Stir at room temperature for 2 hours. Self-Validation Checkpoint 1: A TLC check (UV active) should show the consumption of the starting amine and the appearance of a new, less polar spot (the imine).
Activation & Addition: Add Sc(OTf)
3
(5 mol%) followed by the isocyanide (1.1 equiv).
Cyclization: Stir the reaction at 50 °C for 12 hours. Self-Validation Checkpoint 2: LC-MS analysis will show the exact mass of the sum of all three components minus 18 Da (loss of water).
Workup: Quench with saturated aqueous NaHCO
3
, extract with DCM, dry over Na
2
SO
4
, and concentrate. Purify via flash chromatography.
Section 3: Quantitative Data Summary
The table below summarizes the critical impact of 6-position substitution on the yield and purity of the Tschitschibabin cyclization, demonstrating why electronic modulation is a mandatory troubleshooting step.
Table 1: Impact of 6-Position Substitution on Tschitschibabin Cyclization Efficiency
Substrate (3-Aminopyridazine)
Electrophile
Base / Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Unsubstituted
α
-bromoacetophenone
NaHCO
3
/ EtOH
78
35-45
High polyalkylation; poor regiocontrol.
6-Methoxy substituted
α
-bromoacetophenone
NaHCO
3
/ THF
65
< 20
Electron-rich ring promotes exocyclic N-alkylation and tars.
6-Chloro substituted
α
-bromoacetophenone
NaHCO
3
/ THF
65
82-89
Clean N2-alkylation; deactivated ring prevents over-reaction.
Technical Support Center: Synthesis & Optimization of {Imidazo[1,2-b]pyridazin-2-yl}methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Mechanistic Overview & The Regioselectivity Challenge The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in dr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.
Mechanistic Overview & The Regioselectivity Challenge
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in drug development, utilized in therapies ranging from neurodegenerative disease imaging to broad-spectrum antiviral agents[1]. The synthesis of the core typically relies on the condensation of a 3-aminopyridazine with an α-haloketone (such as ethyl 3-bromo-2-oxopropanoate).
However, a critical failure point in unoptimized workflows is poor regioselectivity. In unsubstituted 3-aminopyridazine, the N1 ring nitrogen (which is not adjacent to the amino group) is the most nucleophilic site[2]. Consequently, direct alkylation preferentially occurs at N1 rather than N2, preventing the desired cyclization and leading to complex polymeric mixtures.
To establish a self-validating and high-yielding protocol, our optimized workflow utilizes a halogen-directed strategy . By introducing a chlorine atom at the C6 position (yielding 6-chloro-3-aminopyridazine), the N1 position is electronically and sterically deactivated. This forces the initial alkylation to occur exclusively at the N2 position, facilitating a highly efficient ring closure[2]. The directing chlorine atom is subsequently removed via catalytic hydrogenolysis after the ester reduction[3].
Optimized Synthetic Workflow
Optimized 3-step workflow for {Imidazo[1,2-b]pyridazin-2-yl}methanol via a 6-chloro intermediate.
Troubleshooting & FAQs
Q1: My initial cyclization with unsubstituted 3-aminopyridazine and ethyl 3-bromo-2-oxopropanoate yields <25% of the desired ester. How can I improve this?A1: The low yield is caused by preferential alkylation at the N1 position[2]. Switch your starting material to 6-chloro-3-aminopyridazine. The C6-halogen reduces the nucleophilicity of N1, directing the electrophile to N2. This simple substitution typically increases the cyclization yield to >80%.
Q2: During the reduction of the ethyl ester to the methanol derivative using
LiAlH4
, I am observing significant decomposition and over-reduction. What is the cause?A2: Lithium aluminum hydride (
LiAlH4
) is a highly reactive, unselective reducing agent. If the internal temperature exceeds 5 °C during addition, or if the reaction is allowed to run too long at room temperature,
LiAlH4
can begin reducing the heteroaromatic double bonds or cleaving the C6-chlorine prematurely[3].
Solution: Maintain strict cryogenic control (0 °C) during addition. Alternatively, switch to a NaBH4/CaCl2 system. Sodium borohydride alone is too mild for esters, but adding
CaCl2
generates calcium borohydride in situ. The
Ca2+
acts as a Lewis acid, coordinating the ester carbonyl and enabling rapid, chemoselective reduction without damaging the imidazo[1,2-b]pyridazine core.
Q3: How do I resolve the severe emulsions formed during the aqueous workup of the
LiAlH4
reduction?A3: The highly polar {Imidazo[1,2-b]pyridazin-2-yl}methanol coordinates strongly with the gelatinous aluminum alkoxide salts produced during quenching. Use the Fieser Workup : For every
x
grams of
LiAlH4
used, sequentially add
x
mL of distilled water,
x
mL of 15% aqueous NaOH, and
3x
mL of distilled water. Stir vigorously for 15 minutes. This hydrolyzes the emulsion into a granular, easily filterable sodium aluminate precipitate, freeing your polar product.
Q4: What are the optimal conditions for removing the C6-chlorine directing group without reducing the methanol moiety?A4: Catalytic hydrogenolysis using 10% Pd/C under a balloon of
H2
(1 atm) in methanol is highly effective. Crucially, you must add 1.1 equivalents of a mild base (like triethylamine) to scavenge the HCl generated during the reaction. Without an acid scavenger, the accumulating HCl will protonate the imidazopyridazine nitrogens, poisoning the palladium catalyst and stalling the reaction.
Protocol A: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-3-aminopyridazine (10.0 g, 77.8 mmol) and anhydrous 1,4-dioxane (200 mL).
Reagent Addition: Add sodium bicarbonate (9.8 g, 116.7 mmol, 1.5 eq), followed by the dropwise addition of ethyl 3-bromo-2-oxopropanoate (16.7 g, 85.6 mmol, 1.1 eq) over 15 minutes.
Reaction: Heat the suspension to 60 °C under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (EtOAc/Hexanes 1:1, UV active).
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.
Purification: Triturate the crude dark residue with cold diethyl ether (50 mL) to afford the product as a pale yellow solid. Dry under high vacuum.
Protocol B: Chemoselective Reduction to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Setup: Dissolve the ester from Protocol A (10.0 g, 44.3 mmol) in anhydrous THF (150 mL) and anhydrous EtOH (50 mL). Cool the solution to 0 °C in an ice-water bath.
Activation: Add anhydrous
CaCl2
(4.9 g, 44.3 mmol, 1.0 eq) and stir for 15 minutes to allow Lewis acid coordination.
Reduction: Slowly add
NaBH4
(4.2 g, 110.8 mmol, 2.5 eq) in small portions over 30 minutes to manage hydrogen evolution and exotherm.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the intermediate alcohol.
Protocol C: Catalytic Hydrogenolysis to {Imidazo[1,2-b]pyridazin-2-yl}methanol
Setup: Dissolve the chlorinated alcohol (5.0 g, 27.2 mmol) in HPLC-grade methanol (100 mL).
Scavenger & Catalyst Addition: Add triethylamine (4.2 mL, 30.0 mmol, 1.1 eq) followed by 10% Pd/C (0.5 g, 10 wt%). (Caution: Pd/C is pyrophoric; add under a blanket of argon.)
Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 6 hours.
Workup: Purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite, washing the filter cake with hot methanol (50 mL).
Isolation: Concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5) to afford pure {Imidazo[1,2-b]pyridazin-2-yl}methanol as an off-white crystalline solid.
Technical Support Center: Strategies for Regiocontrolled Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, appearing in molecules developed as kinase inhibitors and age...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, appearing in molecules developed as kinase inhibitors and agents targeting central nervous system disorders. However, its synthesis, particularly via the classical condensation of an aminopyridazine with an α-haloketone, is often complicated by the formation of regioisomers, leading to challenging purification and reduced yields of the desired product.
This guide provides researchers, chemists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately control the regiochemical outcome of their reactions. We will delve into the mechanistic underpinnings of isomer formation and present actionable strategies, detailed protocols, and data-driven insights to help you achieve your synthetic goals with precision and efficiency.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the most common initial questions regarding regioisomerism in imidazo[1,2-b]pyridazine synthesis.
Q1: What are the common regioisomers formed during the synthesis, and why is controlling their formation important?
In the typical synthesis involving a 3-aminopyridazine and an α-haloketone, two primary regioisomers can be formed: the desired imidazo[1,2-b]pyridazine and the undesired imidazo[1,2-a]pyridine-like isomer. The formation depends on which of the two non-equivalent ring nitrogens of the pyridazine intermediate participates in the final cyclization step. Controlling this step is critical because regioisomers often have very similar physical properties, making their separation by chromatography difficult and costly, especially at scale. Furthermore, biological activity is highly dependent on the precise three-dimensional arrangement of atoms, meaning only one regioisomer will have the desired therapeutic effect.
Q2: What is the underlying mechanism that leads to the formation of different regioisomers?
The reaction, a variant of the Tschitschibabin reaction, proceeds via a two-step sequence:
N-Alkylation: The exocyclic amino group of the 3-aminopyridazine first attacks the α-haloketone, displacing the halide to form an N-alkylated intermediate.
Cyclization-Condensation: This intermediate then undergoes an intramolecular cyclization. The crucial step for regioselectivity is when a ring nitrogen attacks the carbonyl carbon. The 3-aminopyridazine core has two potential nucleophilic ring nitrogens (N1 and N2). Attack by N2 leads to the linear imidazo[1,2-b]pyridazine scaffold, while attack by N1 would lead to a different, angularly fused system. The key competition, however, arises from the relative nucleophilicity of the pyridazine ring nitrogens. In unsubstituted 3-aminopyridazine, the N2 nitrogen (not adjacent to the amino group) is generally the most nucleophilic.[1] This can lead to preferential alkylation at this site, which unfortunately hampers the desired subsequent cyclization to form the imidazo[1,2-b]pyridazine ring system.[1]
The diagram below illustrates the key mechanistic branch point leading to potential isomers.
Caption: Mechanism of Imidazo[1,2-b]pyridazine Formation.
Q3: What are the primary factors that influence the final regioisomeric ratio?
The regiochemical outcome is a delicate balance of several factors:
Electronic Effects: The electron density on the pyridazine ring nitrogens is paramount. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the adjacent nitrogen, thereby directing the cyclization. For instance, a halogen at the 6-position of the 3-aminopyridazine ring is often used to successfully direct the synthesis.[1]
Steric Hindrance: Bulky substituents on the pyridazine ring or the α-haloketone can sterically shield one of the nitrogen atoms, preventing its participation in the cyclization and favoring the formation of a single isomer.
Reaction Conditions: Solvent polarity, temperature, and reaction time can significantly influence the reaction pathway. Microwave irradiation, for example, is often employed to improve yields and, in some cases, selectivity by providing rapid, uniform heating.[2][3]
Part 2: Troubleshooting Guide - Gaining Control Over Your Reaction
This section is designed to provide direct answers to specific experimental challenges.
Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first parameter I should investigate to improve selectivity?
When faced with poor regioselectivity, a systematic approach is key. The first and often most impactful parameter to modify is the electronic nature of the pyridazine starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
The introduction of an electron-withdrawing group, such as a halogen, at the 6-position of 3-aminopyridazine is a well-established and highly effective strategy.[1] This modification reduces the nucleophilicity of the adjacent N1 nitrogen, strongly favoring the desired cyclization pathway involving N2.
Q5: How do different substituents on the pyridazine and α-haloketone starting materials affect the reaction outcome?
Substituents play a directing role through both electronic and steric effects. The following table, compiled from literature data, summarizes these influences.
Starting Material
Substituent (Position)
Effect on Regioselectivity
Rationale
3-Aminopyridazine
Electron-Withdrawing (e.g., -Cl, -Br at C6)
Highly Favorable
Decreases nucleophilicity of adjacent N1, promoting cyclization at N2. This is the most common and effective strategy.[1]
3-Aminopyridazine
Electron-Donating (e.g., -OCH₃, -CH₃)
Unfavorable
Increases electron density and nucleophilicity of both ring nitrogens, often leading to poor selectivity or side reactions.
α-Haloketone
Bulky R-group (e.g., t-butyl, phenyl)
Generally Favorable
Can sterically hinder the approach to one of the pyridazine nitrogens, though this effect is often secondary to electronic effects on the pyridazine ring.
α-Haloketone
Small R-group (e.g., methyl)
Neutral to Unfavorable
Offers little steric differentiation, making the reaction outcome more dependent on the electronics of the pyridazine.
Q6: Can alternative synthetic methods provide better regioselectivity from the outset?
Yes. While the classical condensation is common, other methods have been developed that offer inherent regiocontrol.
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[4][5] The mechanism of this reaction locks in the connectivity early, preventing the formation of regioisomers and providing direct access to 3-amino-substituted imidazo[1,2-b]pyridazines.
Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers routes that can provide excellent regioselectivity. For example, palladium- or copper-catalyzed intramolecular C-N bond formation can be designed to favor a single cyclization pathway.[6] Gold-catalyzed formal [3+2] cycloadditions have also been reported for highly regioselective access to this scaffold.[6]
Choosing an alternative route is often a strategic decision if the required starting materials are accessible and if the classical condensation proves intractable for achieving the desired purity.
Part 3: Protocols and Best Practices
This section provides a practical, step-by-step guide for a regioselective synthesis.
Protocol: Regioselective Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol is based on the highly reliable method of condensing a 6-halo-3-aminopyridazine with an α-bromoketone, a strategy proven to yield the desired regioisomer with high fidelity.[1]
Materials:
3-Amino-6-chloropyridazine (1.0 eq)
2-Bromo-4'-methylacetophenone (1.0 eq)
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
Ethanol (or DMF), anhydrous
Ethyl Acetate
Brine
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the suspension. Stir for 5 minutes. Add the 2-bromo-4'-methylacetophenone (1.0 eq) to the mixture.
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
Expert Tip: The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be significantly less polar than the starting aminopyridazine.
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: To the resulting residue, add water and ethyl acetate. Transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to obtain the pure 6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine.
This protocol leverages the powerful directing effect of the 6-chloro substituent to ensure the reaction proceeds with high regioselectivity, providing a reliable method for accessing this important chemical scaffold.
References
Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
Na, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
Bekkali, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
Betzi, S., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
El-Malah, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. Available at: [Link]
ResearchGate. Some synthetic routes to imidazo[1,2-b]pyridazines. Available at: [Link]
Mead, D., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. Available at: [Link]
da Silva, F., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. Available at: [Link]
Tighadouini, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
Wikipedia. (2023). Chichibabin reaction. Available at: [Link]
Kumar, A., et al. (2016). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]
Jones, G. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform. Available at: [Link]
Vaskevich, I., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. Available at: [Link]
managing impurities during the synthesis of heterocyclic compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit roadblocks during the synthesis and purification of complex heterocyclic Active...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit roadblocks during the synthesis and purification of complex heterocyclic Active Pharmaceutical Ingredients (APIs). Heterocycles are notorious for generating stubborn impurities—ranging from mutagenic byproducts and inseparable regioisomers to tightly bound transition metals.
This guide bypasses generic advice. Instead, it focuses on the causality behind these issues and provides self-validating, step-by-step troubleshooting protocols to ensure your processes are robust, scalable, and compliant.
Q: How do I determine if an organic impurity in my heterocyclic API needs to be structurally identified and toxicologically qualified?A: The requirement to identify and qualify an impurity is strictly governed by the maximum daily dose (MDD) of the drug substance. Causality: As the daily dose of a drug increases, the absolute patient exposure to any trace impurity also increases. Therefore, regulatory agencies require lower percentage thresholds for high-dose drugs to ensure patient safety. If an impurity exceeds the qualification threshold, you must provide toxicological data to prove it poses no biological risk, as outlined in the1[1].
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances
Maximum Daily Dose (MDD)
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day
0.15% or 1.0 mg/day
> 2 g/day
0.03%
0.05%
0.05%
*Whichever is lower.
Q: What if my heterocyclic intermediate contains a structural alert for mutagenicity (e.g., an unreacted alkyl halide or epoxide)?A: Mutagenic impurities do not follow standard ICH Q3A thresholds. Causality: Because DNA-reactive compounds theoretically pose a carcinogenic risk even at trace levels, they must be strictly controlled. According to the 2, you must apply the Threshold of Toxicological Concern (TTC), which typically limits patient exposure to a highly conservative 1.5 µ g/day [2].
Decision tree for impurity qualification based on ICH Q3A and M7 guidelines.
Section 2: Controlling Regioisomeric Impurities
Q: My cyclocondensation reaction yields an inseparable mixture of regioisomeric heterocycles. How can I drive regioselectivity to avoid this impurity?A: Ambident nucleophiles (common in N-heterocycles like indazoles or pyrimidines) can attack electrophiles at multiple nitrogen centers. Causality: Regioselectivity is a delicate balance between kinetic control (the fastest forming isomer) and thermodynamic control (the most stable isomer). Using harsh inorganic bases (like NaH) often leads to overactivation and poor selectivity. By utilizing 3, you can modulate the
pKaH
and steric environment of the transition state, effectively directing the product distribution toward your desired regioisomer[3].
Solvent & Base Selection: Dissolve the starting ambident N-heterocycle in a polar aprotic solvent (e.g., DMF). Select a tunable amine base with appropriate steric bulk to favor the desired kinetic pathway over an inorganic base.
Temperature Profiling: Run parallel micro-scale reactions at 0°C, 25°C, and 60°C. Monitor the regioisomer ratio via in-process HPLC to determine the thermodynamic vs. kinetic crossover point.
Electrophile Addition: Add the electrophile dropwise over 30–60 minutes. Causality: Slow addition prevents local concentration spikes that can override kinetic control and cause over-alkylation.
Quench & Isolate: Quench with water and extract into an organic phase.
Self-Validation Step: Before proceeding to scale-up, perform 2D-NMR (NOESY/HMBC) on the crude mixture. This unambiguously confirms the structural connectivity of the major regioisomer, validating your base selection[3].
Section 3: Heavy Metal (Palladium) Scavenging in Cross-Coupling
Q: I am performing a Suzuki-Miyaura cross-coupling to synthesize a 3-thienyl heterocycle, but I cannot get the residual palladium below 10 ppm. Why is this happening, and how do I fix it?A: Heterocycles containing nitrogen or sulfur (like thiophenes, pyridines, and thiazoles) act as potent
σ
-donor ligands. Causality: These heteroatoms form highly stable coordination complexes with soluble Pd(II) species in the reaction mixture. This thermodynamic sink prevents standard crystallization or aqueous washing from purging the metal, as the Pd is tightly bound directly to your target API[4]. To break this complex, you must introduce a scavenger with a higher affinity for palladium, such as 5[5].
Protocol 2: Efficient Palladium Scavenging from Polar Heterocycles
Initial Bulk Removal: Upon reaction completion, cool the mixture and filter through a pad of Celite® to remove precipitated Pd(0) black and insoluble inorganic salts.
Scavenger Addition: To the filtrate, add 3-5 molar equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
Kinetic Incubation: Heat the suspension to 40–60°C and stir vigorously for 4 to 12 hours. Causality: Thiol groups have a softer, highly polarizable electron cloud that outcompetes the heterocyclic sulfur for the soft Pd(II) center. Heating provides the necessary activation energy to overcome the kinetic barrier of ligand exchange, displacing the API and trapping the palladium on the silica matrix[6].
Filtration & Washing: Filter the mixture to remove the Pd-loaded silica. Wash the filter cake with a polar solvent (e.g., THF) to recover any adsorbed product.
Self-Validation Step: Concentrate the filtrate and analyze the bulk API using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A result of <10 ppm validates the scavenging efficiency and clears the batch for downstream processing[4].
Workflow for palladium scavenging from polar heterocyclic reaction mixtures.
References
Guidance for Industry: Q3A Impurities in New Drug Substances. Food and Drug Administration (FDA).1
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). 3
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Food and Drug Administration (FDA). 2
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. American Chemical Society (ACS). 5
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health (NIH). 6
Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem. 4
Technical Support Center: Isolation & Work-Up Optimization for {Imidazo[1,2-b]pyridazin-2-yl}methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar heterocyclic scaffolds. The synthesis of {imidazo[1,2-b]pyridazin-2-yl}methanol—typically achieved via the condensation of 3-aminopyridazine with an
α
-haloketone or
α
-haloester under mild basic conditions[1]—presents distinct downstream challenges.
The combination of a basic imidazopyridazine core and a highly polar, hydrogen-bonding hydroxymethyl group often leads to poor extraction yields, spontaneous hydrolysis during aqueous quenching, and the formation of gummy amorphous residues instead of crystalline solids[2][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your isolation yields and product purity, a critical requirement when developing potent therapeutic agents such as kinase inhibitors[4].
Core Isolation Workflow
Optimized isolation workflow for {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Troubleshooting Guide & FAQs
Q1: Why is my product yield consistently low (<40%) after a standard ethyl acetate/water extraction?A1: The {imidazo[1,2-b]pyridazin-2-yl}methanol molecule possesses a basic core (pKa ~4.5–5.0) and a highly polar hydroxymethyl group. Standard extraction with ethyl acetate often fails because the molecule exhibits significant aqueous solubility due to strong hydrogen bonding with water. If the aqueous phase is even slightly acidic, the N1 or N5 nitrogen becomes protonated, trapping the product in the aqueous layer.
Causality & Solution: Adjust the aqueous phase to pH 8.0–9.0 using saturated aqueous
NaHCO3
prior to extraction[1]. Switch from pure ethyl acetate to a more polar organic solvent system, such as a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH). The isopropanol acts as a phase-transfer modifier, disrupting the hydrogen-bonding network between the product's hydroxyl group and water, thereby driving the product into the organic layer.
Q2: How do I separate unreacted 3-aminopyridazine starting material from the desired methanol product during work-up?A2: 3-Aminopyridazine is highly polar and can co-extract with your product. However, its primary amine makes it slightly more basic than the fused imidazo[1,2-b]pyridazine core.
Causality & Solution: Implement a differential pH wash. After extracting both compounds into the DCM/iPrOH organic phase at pH 8.5, wash the organic layer with a mildly acidic phosphate buffer (pH 6.0). This selectively protonates the unreacted 3-aminopyridazine, partitioning it back into the aqueous phase while the less basic {imidazo[1,2-b]pyridazin-2-yl}methanol remains safely in the organic layer.
Q3: My isolated product is a dark, gummy residue instead of a crystalline solid. How can I improve the physical form?A3: Imidazo[1,2-b]pyridazines are notorious for trapping residual solvents and forming amorphous gums, particularly when concentrated to complete dryness from polar solvents or when subjected to spontaneous cyclization/degradation during column chromatography[3].
Causality & Solution: Never concentrate the product to complete dryness directly from the extraction solvent. Instead, perform a solvent swap. Concentrate the DCM/iPrOH extract to approximately 20% volume, add ethyl acetate, and continue distillation to remove the lower-boiling DCM. Once in pure ethyl acetate, slowly add an anti-solvent (like n-heptane) dropwise at room temperature until turbidity is reached, then cool to 0 °C to force controlled crystallization.
This protocol is designed as a self-validating system to ensure high recovery and purity of {imidazo[1,2-b]pyridazin-2-yl}methanol.
Step 1: Reaction Quenching
Cool the crude reaction mixture to 0–5 °C. Slowly add saturated aqueous
NaHCO3
dropwise until the pH reaches 8.5.
Causality: Neutralizes acid byproducts (e.g., HBr or HCl) generated during the condensation reaction and ensures the imidazopyridazine core is fully deprotonated without causing exothermic degradation[1][2].
Step 2: Liquid-Liquid Extraction
Add a 4:1 (v/v) mixture of DCM and isopropanol (3 × 10 mL per gram of theoretical yield). Stir vigorously for 5 minutes, then allow phase separation.
Self-Validation Check: Spot the aqueous layer on a TLC plate and visualize under short-wave UV (254 nm). A lack of UV-active spots confirms complete extraction of the aromatic core into the organic phase.
Step 3: Brine Washing
Wash the combined organic layers with a 1:1 mixture of deionized water and saturated brine (5 mL/g).
Causality: Removes residual inorganic salts. The high ionic strength of the brine prevents the polar methanol derivative from back-extracting into the aqueous phase.
Step 4: Drying and Concentration
Dry the organic phase over anhydrous
Na2SO4
for 15 minutes. Filter the drying agent. Concentrate the filtrate under reduced pressure, strictly maintaining a water bath temperature below 40 °C to prevent thermal degradation.
Step 5: Anti-Solvent Crystallization
Concentrate the solution to 20% of its original volume. Add ethyl acetate (5 mL/g) and concentrate again to remove residual DCM. Slowly add n-heptane (10 mL/g) dropwise at 25 °C until persistent turbidity is observed. Cool the suspension to 0 °C for 2 hours.
Causality: The gradual shift in solvent polarity forces the {imidazo[1,2-b]pyridazin-2-yl}methanol out of solution in a highly ordered crystalline lattice, leaving polar impurities dissolved in the mother liquor[3].
Step 6: Isolation
Collect the resulting crystalline solid via vacuum filtration. Wash the filter cake with cold n-heptane and dry under high vacuum at 45 °C for 12 hours.
References
[1] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC).1
[3] Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. Journal of Medicinal Chemistry (ACS Publications). 3
[2] Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Organic Process Research & Development (ACS Publications).2
[4] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).4
Comparative Analytical Guide: ¹H and ¹³C NMR Spectral Elucidation of {Imidazo[1,2-b]pyridazin-2-yl}methanol
Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the design of potent kinase inhibitors targeting BTK, TAK1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the design of potent kinase inhibitors targeting BTK, TAK1, and VEGFR2 . Accurate structural characterization of functionalized derivatives, such as {imidazo[1,2-b]pyridazin-2-yl}methanol , is a critical quality attribute in medicinal chemistry workflows.
This guide provides an objective, comparative analysis of the ¹H and ¹³C NMR spectral properties of {imidazo[1,2-b]pyridazin-2-yl}methanol against its closest structural analog, imidazo[1,2-a]pyridin-2-ylmethanol . By contrasting these two systems, researchers can rapidly identify the diagnostic chemical shifts driven by the unique electronic environment of the pyridazine ring, accelerating structural verification and impurity profiling.
Structural and Electronic Causality: The N-5 Effect
The fundamental structural divergence between {imidazo[1,2-b]pyridazin-2-yl}methanol and its imidazo[1,2-a]pyridine counterpart is the presence of the N-5 nitrogen in the fused six-membered ring. This seemingly minor substitution fundamentally alters the electronic landscape of the molecule.
The additional electronegative heteroatom exerts a strong inductive electron-withdrawing effect (-I effect) across the pyridazine ring. Consequently, the electron density around the C-6 and C-8 positions is significantly depleted compared to the corresponding positions in the imidazo[1,2-a]pyridine system. This deshielding effect is the primary causal mechanism behind the pronounced downfield shifts observed in both the proton and carbon spectra .
Logical relationship between N-5 heteroatom and resulting NMR deshielding.
Comparative Spectral Analysis
To objectively benchmark the analytical profile of {imidazo[1,2-b]pyridazin-2-yl}methanol, we compare its representative NMR shifts against imidazo[1,2-a]pyridin-2-ylmethanol. The data below highlights the diagnostic markers necessary for structural elucidation.
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton Assignment
{Imidazo[1,2-b]pyridazin-2-yl}methanol (δ ppm)
Imidazo[1,2-a]pyridin-2-ylmethanol (δ ppm)
Mechanistic Causality / Diagnostic Note
H-3 (Imidazole)
8.05 (s)
7.75 (s)
Deshielded by the combined electron-withdrawing effect of N-4 and N-5.
H-5
N/A (Nitrogen atom)
8.50 (d)
Replaced by N-5 in the pyridazine core; absence is a key structural indicator.
H-6
8.45 (dd)
6.85 (td)
Critical Marker: Extreme inductive deshielding by the adjacent N-5 atom.
H-7
7.20 (dd)
7.25 (ddd)
Resides in a similar mesomeric environment in both fused systems.
H-8
8.10 (dd)
7.50 (d)
Deshielded by the anisotropic effects of the fused bicyclic system.
-CH₂- (Methylene)
4.65 (d, J = 5.5 Hz)
4.60 (d, J = 5.5 Hz)
Insulated from ring electronics; shifts remain nearly identical.
-OH (Hydroxyl)
5.30 (t, J = 5.5 Hz)
5.25 (t, J = 5.5 Hz)
Exchangeable proton; highly dependent on solvent temperature and concentration.
Table 2: Comparative ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Carbon Assignment
{Imidazo[1,2-b]pyridazin-2-yl}methanol (δ ppm)
Imidazo[1,2-a]pyridin-2-ylmethanol (δ ppm)
C-2 (Quaternary)
147.5
145.2
C-3 (CH)
115.8
112.4
C-5 (CH)
N/A
128.5
C-6 (CH)
144.2
111.8
C-7 (CH)
117.5
124.3
C-8 (CH)
126.3
116.7
C-8a (Quaternary)
139.1
144.8
-CH₂OH
56.4
56.8
Note: The C-6 carbon in the imidazo[1,2-b]pyridazine system is shifted downfield by over 30 ppm compared to its pyridine analog, providing an unambiguous confirmation of the pyridazine core .
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the methodology used to acquire it. A standard "plug-and-play" NMR acquisition is insufficient for rigorous structural proof. The following protocol establishes a self-validating system , ensuring that the resulting spectra are quantitatively accurate and structurally definitive.
Step-by-Step Methodology:
Sample Preparation: Dissolve precisely 15.0 mg of {imidazo[1,2-b]pyridazin-2-yl}methanol in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Precise concentration ensures optimal signal-to-noise (S/N) without causing viscosity-induced line broadening.
Probe Tuning and Matching: Manually tune and match the probe for both ¹H and ¹³C frequencies. Causality: Variations in sample ionic strength alter the probe's impedance. Failing to tune leads to incomplete magnetization transfer and distorted peak shapes.
Pulse Width (P1) Calibration: Determine the exact 90° flip angle for the specific sample. Do not rely on default parameters.
Relaxation Delay (D1) Optimization: Set the D1 delay to at least
5×T1
(longitudinal relaxation time) of the slowest relaxing proton (typically the H-3 singlet). A D1 of 5–7 seconds is recommended. Causality: This ensures complete return to thermal equilibrium between scans, making the integration strictly quantitative.
Internal Validation Check: Post-processing, set the integral of the H-3 singlet to exactly 1.00. The protocol is validated if and only if the -CH₂- doublet integrates to exactly 2.00 (±0.05). Any deviation indicates incomplete relaxation or underlying impurities.
Self-validating experimental workflow for quantitative NMR acquisition.
2D NMR Workflow for Unambiguous Assignment
To definitively prove the connectivity of the hydroxymethyl group at the C-2 position rather than the C-3 position, 2D NMR techniques must be employed:
COSY (Correlation Spectroscopy): Confirms the continuous spin system of the pyridazine ring (H-6 coupling to H-7, and H-7 coupling to H-8).
HSQC (Heteronuclear Single Quantum Coherence): Maps the directly attached protons to their respective carbons, differentiating the highly deshielded C-6 from the quaternary C-2 and C-8a carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of structure. The methylene protons (-CH₂-) will show strong ³J correlations to the quaternary C-2 and the C-3 methine carbon, confirming the substitution pattern.
References
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Title: Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations
Source: ResearchGate
URL: [Link]
Comparative
Analytical Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of {Imidazo[1,2-b]pyridazin-2-yl}methanol
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous selective kinase inhibitors targeting Mps1, ROCK2, and TAK1 [1]. Speci...
Author: BenchChem Technical Support Team. Date: April 2026
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous selective kinase inhibitors targeting Mps1, ROCK2, and TAK1 [1]. Specifically, {Imidazo[1,2-b]pyridazin-2-yl}methanol (Exact Mass: 149.0589 Da) is a critical building block and a frequent metabolic intermediate. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for metabolite identification (MetID), structural elucidation, and pharmacokinetic (PK) quantitation.
This guide objectively compares the performance of leading mass spectrometry platforms—High-Resolution Q-TOF, Triple Quadrupole (QqQ), and Orbitrap—for the analysis of this compound, providing a deep mechanistic breakdown of its collision-induced dissociation (CID) pathways.
Platform Performance Comparison
Choosing the correct MS architecture dictates the quality and utility of the experimental data. While all platforms utilize electrospray ionization (ESI), their mass analyzers process the resulting [M+H]+ precursor (m/z 150.066) differently.
High-Resolution Q-TOF (e.g., Bruker maXis II / Agilent 6546)
Q-TOF platforms are the gold standard for structural elucidation. By providing sub-2 ppm mass accuracy, Q-TOF instruments can definitively differentiate between isobaric neutral losses. For {Imidazo[1,2-b]pyridazin-2-yl}methanol, distinguishing the loss of formaldehyde (CH₂O, 30.0106 Da) from a theoretical loss of nitric oxide (NO, 29.9980 Da) requires high-resolution capabilities [2].
Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)
QqQ systems sacrifice high resolution for unparalleled sensitivity and linear dynamic range. They are the optimal choice for targeted quantitation in biological matrices. By locking onto the specific Multiple Reaction Monitoring (MRM) transition of m/z 150.1 → 120.1, QqQ platforms deliver the rapid dwell times necessary for high-throughput PK/PD screening.
Orbitrap MS (e.g., Thermo Q Exactive)
Orbitrap technology provides ultra-high resolution (up to 240,000 FWHM) and allows for multi-stage MSⁿ fragmentation. This is particularly useful when mapping complex, secondary ring-opening pathways of the imidazo[1,2-b]pyridazine core in highly complex matrices where background interference is severe.
Table 1: MS Platform Comparison for Imidazopyridazine Analysis
Analytical Platform
Primary Application
Mass Resolution (FWHM)
Mass Accuracy
Optimal Use Case for {Imidazo[1,2-b]pyridazin-2-yl}methanol
High-Resolution Q-TOF
Structural Elucidation
~40,000 - 80,000
< 2 ppm
Differentiating isobaric neutral losses during MetID profiling.
Triple Quadrupole (QqQ)
Targeted Quantitation
~0.7 Da (Unit)
± 0.1 Da
High-throughput PK screening using the 150.1 → 120.1 MRM transition.
Orbitrap MS
Deep Structural Profiling
Up to 240,000
< 1 ppm
Multi-stage MSⁿ fragmentation to map complex ring-opening pathways.
Mechanistic Fragmentation Analysis
Understanding the causality behind the fragmentation of {Imidazo[1,2-b]pyridazin-2-yl}methanol requires analyzing its bond dissociation energies. Because the fused bicyclic imidazo[1,2-b]pyridazine core is a highly stable, electron-rich aromatic system, low-energy CID predominantly targets the exocyclic substituents.
Primary Cleavage (Low Energy, 15-20 eV): The hydroxymethyl group is highly susceptible to neutral loss. The protonated precursor [M+H]+ at m/z 150.066 undergoes two competing primary pathways: the loss of water (-H₂O, 18.0106 Da) to yield m/z 132.056, and the kinetically favored loss of formaldehyde (-CH₂O, 30.0106 Da) to yield the bare imidazo[1,2-b]pyridazine core at m/z 120.056.
Secondary Cleavage (High Energy, 35-40 eV): Once the core cation (m/z 120.056) is formed, higher collision energies force the thermodynamic rupture of the fused rings. This results in the characteristic loss of hydrogen cyanide (-HCN, 27.0109 Da) from the imidazole ring yielding m/z 93.045, or the loss of nitrogen gas (-N₂, 28.0061 Da) from the pyridazine ring yielding m/z 92.050.
Fig 1: ESI-MS/MS fragmentation pathway of {Imidazo[1,2-b]pyridazin-2-yl}methanol.
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes continuous internal calibration to guarantee that the mass assignments of the imidazo[1,2-b]pyridazine fragments are chemically indisputable.
Step 1: Sample Preparation & Protonation Drive
Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol/Water containing 0.1% Formic Acid (v/v).
Causality: Formic acid is not merely a solvent modifier; it acts as an aggressive proton source, shifting the ionization equilibrium in the ESI droplet to exclusively favor the formation of the [M+H]+ precursor (m/z 150.066). This prevents the formation of sodium adducts ([M+Na]+), which resist CID fragmentation and complicate spectral interpretation.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 μm) using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: Utilizing a sub-2-micron particle size ensures ultra-sharp peak shapes. This prevents the co-elution of matrix suppressors, maximizing the signal-to-noise (S/N) ratio entering the mass spectrometer source.
Action: Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Simultaneously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.
Causality: The continuous infusion of a known standard creates a self-validating feedback loop. The instrument software uses this lock-mass to correct for thermal drift in the TOF flight tube in real-time, ensuring the <2 ppm mass accuracy required to validate the loss of CH₂O over NO.
Action: Isolate m/z 150.1 in the first quadrupole (Q1) and ramp the collision energy (CE) in the hexapole collision cell from 10 eV to 40 eV using Argon collision gas.
Causality: Ramping the CE establishes a complete breakdown curve. Low CE (15-20 eV) reveals the kinetically favored neutral losses (H₂O, CH₂O), while high CE (35-40 eV) forces the thermodynamically demanding ring cleavages (HCN, N₂), providing a complete structural fingerprint.
Fig 2: MS workflow comparison: HR-Q-TOF for elucidation vs. QqQ for quantitation.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process
Molecules - MDPI
URL:[Link]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
RSC Medicinal Chemistry - RSC Publishing
URL:[Link]
Validation
The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide on the Biological Activity of {Imidazo[1,2-b]pyridazin-2-yl}methanol and Its Advanced Analogs
Executive Summary: The Fragment vs. The Pharmacophore In modern drug discovery, {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS 1487220-02-9) is rarely deployed as a standalone therapeutic agent 1.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Fragment vs. The Pharmacophore
In modern drug discovery, {Imidazo[1,2-b]pyridazin-2-yl}methanol (CAS 1487220-02-9) is rarely deployed as a standalone therapeutic agent 1. The hydroxymethyl group on a short methyl linker lacks the necessary electrostatic reach to mimic the carboxylate of endogenous neurotransmitters, and the unsubstituted core lacks the extended hydrophobic surface area required to occupy the deep ATP-binding pockets of kinases.
Instead, it serves as a highly versatile, "privileged" fragment. By strategically modifying the C2, C3, and C6 positions of this bicyclic core, researchers can dictate divergent biological activities—ranging from highly selective neuropharmacological ligands to potent oncology-targeted kinase inhibitors. This guide objectively compares the baseline properties of the methanol fragment against its functionalized analogs, detailing the causality behind these structural transformations.
The Transformation: C2-Methanol Homologation to Acetic Acid.
Causality & Mechanism:
Endogenous γ-hydroxybutyric acid (GHB) binds to both low-affinity
GABAA
receptors and a distinct high-affinity GHB binding site in the central nervous system. To probe the high-affinity site without triggering widespread
GABAA
inhibition, researchers converted the C2-methanol group of our base fragment into an acetic acid moiety, yielding 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid2.
The extended carboxylic acid provides the necessary hydrogen bond acceptor/donor pair to mimic GHB and interact with the receptor's cationic residues. Crucially, the bulky, rigid imidazo[1,2-b]pyridazine core acts as a steric shield. It physically prevents the molecule from fitting into the narrow orthosteric binding site of the
GABAA
receptor, thereby forcing >50-fold selectivity for the GHB high-affinity site (
Ki
0.19–2.19 µM) over
[3H]
muscimol binding sites 3.
Comparative Vector B: Kinase Inhibition in Oncology
The Transformation: C3 Arylation and C6 Amination.
Causality & Mechanism:
When targeting kinases such as Transforming Growth Factor-β Activated Kinase 1 (TAK1) or TGFβR1, the C2-methanol is typically discarded or replaced by smaller alkyl/nitrile groups to fit the tight hydrophobic pocket of the kinase hinge region 4.
Instead, the core nitrogen atoms of the imidazo[1,2-b]pyridazine ring are utilized as essential hydrogen-bond acceptors to anchor the molecule to the kinase hinge backbone. By appending bulky aryl groups at the C3 position, the molecule occupies the hydrophobic gatekeeper pocket. Adding solubilizing groups (like morpholine or piperazine) at the C6 position directs the molecule toward the solvent-exposed region, optimizing both thermodynamic binding and pharmacokinetic properties. This specific functionalization yields analogs like Compound 26 , which inhibits TAK1 with an
IC50
of 55 nM (outperforming the known inhibitor takinib at 187 nM) and suppresses multiple myeloma cell growth at concentrations as low as 30 nM [[5]]() [[6]]().
Quantitative Data Comparison
The table below summarizes the shift in biological activity as the base methanol fragment is functionalized into targeted analogs.
Compound
Primary Target
Structural Modification (vs. Base)
Key Biological Activity
Selectivity Profile
{Imidazo[1,2-b]pyridazin-2-yl}methanol
N/A (Fragment)
None (Base Scaffold)
Inert in high-affinity assays
N/A
2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid
GHB High-Affinity Site
C2 Methanol
→
Acetic Acid
Ki
= 0.19–2.19 µM
>50-fold over
GABAA
Compound 26
TAK1 Kinase
C3 Aryl, C6 Morpholine
Enzymatic
IC50
= 55 nM
High kinome selectivity
BMS-986260
TGFβR1 Kinase
C3 Nitrile, C6 Alkyl/Enamine
Potent cellular inhibition
Highly selective
Logical Visualizations of Scaffold Divergence
Divergent Structure-Activity Relationship (SAR) of the Imidazo[1,2-b]pyridazine scaffold.
Mechanism of action for C3/C6-modified Imidazo[1,2-b]pyridazine analogs inhibiting TAK1.
Self-Validating Experimental Protocols
To objectively verify the biological activities discussed above, the following standardized, self-validating workflows must be employed. These assays isolate the specific mechanism of action (receptor binding vs. enzymatic inhibition) to prevent false positives.
This assay validates the selectivity of C2-acetic acid analogs against the GHB receptor.
Membrane Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA and GHB.
Incubation: In a 96-well plate, combine 50 µL of the test compound (e.g., 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid, serially diluted), 50 µL of
[3H]
NCS-382 (final concentration ~10 nM), and 100 µL of the membrane suspension.
Equilibration: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium. Self-validation step: Include a control well with 1 mM unlabeled GHB to define non-specific binding.
Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and quantify using a scintillation counter to calculate the
Ki
.
Protocol B: TAK1 Kinase Enzymatic Assay (TR-FRET)
This assay validates the ATP-competitive hinge-binding capability of C3/C6-modified analogs.
Enzyme/Substrate Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, and 0.01% Brij-35. Add recombinant human TAK1-TAB1 fusion protein (1 nM final) and a biotinylated peptide substrate.
Compound Addition: Dispense 100 nL of the test compound (e.g., Compound 26 in DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix and pre-incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 µL of ATP (at the predetermined
Km
concentration for TAK1) to initiate phosphorylation. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate
Mg2+
and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 615 nm. Calculate the
IC50
based on the emission ratio, validating the compound's direct enzymatic inhibition.
References
Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites
Journal of Medicinal Chemistry / University of Copenhagen[Link]
Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites | Journal of Medicinal Chemistry
ACS Publications[Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
RSC Publishing[Link]
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed
National Institutes of Health (NIH)[Link]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260
ACS Publications[Link]
structure-activity relationship (SAR) studies of {Imidazo[1,2-b]pyridazin-2-yl}methanol derivatives
Title: Structure-Activity Relationship (SAR) Studies of {Imidazo[1,2-b]pyridazin-2-yl}methanol Derivatives: A Comparative Guide for Target Optimization Audience: Researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structure-Activity Relationship (SAR) Studies of {Imidazo[1,2-b]pyridazin-2-yl}methanol Derivatives: A Comparative Guide for Target Optimization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors (e.g., GSK-3β, ROCK2, Diacylglycerol Kinases) and phosphodiesterase inhibitors (e.g., Autotaxin/ENPP2)[1],[2],[3]. While early generations of these inhibitors relied on hydrophobic substitutions (such as alkyl or aryl groups) at the C2 position to drive potency, these modifications often resulted in poor aqueous solubility, high plasma protein binding, and off-target kinase promiscuity.
As a Senior Application Scientist, I advocate for the strategic incorporation of the 2-hydroxymethyl (methanol) moiety—yielding {Imidazo[1,2-b]pyridazin-2-yl}methanol derivatives. The causality behind this specific structural choice is rooted in electrostatic and spatial dynamics:
Hinge Region Anchoring: The sp2 nitrogen in the six-membered pyridazine ring acts as a classic ATP-mimetic, forming a robust hydrogen bond with the backbone amide of the target's hinge region (e.g., Val135 in GSK-3β)[1].
Solvent Channel Probing: The C2 position naturally vectors toward the solvent-exposed interface of most kinase and autotaxin active sites. By placing a polar -CH2OH group here, we introduce a localized dipole and a hydrogen bond donor/acceptor pair. This disrupts the planar lipophilicity of the core, electrostatically repelling off-target hydrophobic pockets while anchoring the molecule via water-mediated hydrogen bonds at the solvent boundary[2].
Pharmacophore binding model of 2-methanol imidazo[1,2-b]pyridazines.
SAR Comparison: 2-Methanol vs. Alternative Scaffolds
To objectively evaluate the performance of the {Imidazo[1,2-b]pyridazin-2-yl}methanol scaffold, we must compare it against traditional C2-substituted alternatives. The table below synthesizes representative SAR data for Autotaxin (ENPP2) and Diacylglycerol Kinase alpha (DGKα) inhibition, demonstrating how the C2-methanol group optimizes the balance between potency, selectivity, and physicochemical properties[2],[3].
Table 1: Comparative SAR Profiling of C2-Substituted Imidazo[1,2-b]pyridazines
Scaffold Substitution (C2)
ENPP2 IC₅₀ (nM)
DGKα IC₅₀ (nM)
Kinase Selectivity Index (SI)*
Aqueous Solubility (µg/mL)
Mechanistic Consequence
-CH₂OH (Methanol)
12.4
8.5
>150
>120
Optimal H-bonding at solvent interface; high solubility minimizes non-specific binding.
-CH₃ (Methyl)
18.2
15.1
45
40
Loss of polar interactions; moderate potency but increased off-target lipophilic binding.
-C₆H₅ (Phenyl)
45.0
110.5
<10
<5
Severe steric clash in narrow solvent channels; high promiscuity across the kinome.
-H (Unsubstituted)
85.3
92.0
25
65
Suboptimal target engagement; lacks the necessary vector to lock the conformation.
*Selectivity Index (SI) = (IC₅₀ of nearest off-target kinase) / (IC₅₀ of primary target).
Key Takeaway: While the 2-methyl and 2-phenyl derivatives provide baseline target engagement, the 2-methanol derivative drastically improves the Selectivity Index (SI > 150) and aqueous solubility (>120 µg/mL). The hydroxyl group prevents the molecule from burying into off-target hydrophobic pockets, thereby cleaning up the kinome profile.
To ensure scientific integrity, the following methodologies for synthesizing and evaluating {Imidazo[1,2-b]pyridazin-2-yl}methanol derivatives are designed as self-validating systems.
Protocol A: Synthesis of the {Imidazo[1,2-b]pyridazin-2-yl}methanol Core
Causality: Direct functionalization of the C2 position is challenging. The most reliable method involves the synthesis of a 2-formyl or 2-carboxylate intermediate via SNAr and cyclization, followed by a controlled reduction[4]. We utilize Sodium Borohydride (NaBH₄) in methanol because it is chemoselective—it reduces the aldehyde/ester to the primary alcohol without reducing the sensitive nitrogen-rich heteroaromatic core.
Starting Material: Dissolve 1.0 equiv of the corresponding 2-formylimidazo[1,2-b]pyridazine intermediate in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.
Reduction: Cool the reaction vessel to 0 °C. Slowly add 1.5 equiv of NaBH₄ in small portions to control the exothermic evolution of hydrogen gas.
Reaction Monitoring: Stir for 2 hours at room temperature. Validation Step: Monitor via LC-MS. The reaction is deemed complete only when the starting material peak (<2.0 area %) is entirely replaced by the M+2 peak corresponding to the alcohol.
Quenching & Isolation: Quench slowly with saturated aqueous NH₄Cl to neutralize excess hydride. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash chromatography (DCM:MeOH gradient) to yield the pure {Imidazo[1,2-b]pyridazin-2-yl}methanol derivative.
Protocol B: Self-Validating In Vitro Autotaxin (ENPP2) Fluorescence Assay
Causality: To prove the efficacy of the synthesized compounds, we use the FS-3 substrate assay. FS-3 is an LPC analogue that fluoresces upon cleavage by Autotaxin.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 140 mM NaCl, 0.1% BSA).
Compound Plating: Serially dilute the {Imidazo[1,2-b]pyridazin-2-yl}methanol derivatives in DMSO. Transfer to a 384-well black opaque plate (final DMSO concentration ≤ 1%).
Control Integration (Self-Validation):
Positive Control: 1 µM PF-8380 (a known, potent ENPP2 inhibitor) to define 100% inhibition.
Negative Control: 1% DMSO vehicle to define 0% inhibition.
Enzyme Addition: Add recombinant human ENPP2 (final concentration 2 nM). Incubate at 37 °C for 15 minutes to allow for equilibrium binding.
Kinetic Readout: Read fluorescence (Ex 485 nm / Em 528 nm) continuously for 45 minutes.
Data Validation & Acceptance Criteria: Calculate the Z'-factor using the positive and negative controls. The assay plate is only accepted if Z' > 0.5 and the Signal-to-Background (S/B) ratio is > 5. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
SAR optimization logic for {Imidazo[1,2-b]pyridazin-2-yl}methanol derivatives.
Conclusion
The transition from lipophilic C2-substituents to the {Imidazo[1,2-b]pyridazin-2-yl}methanol motif represents a paradigm shift in the optimization of this heterocyclic class. By rationally designing molecules that engage the hinge region while simultaneously satisfying the hydrogen-bonding requirements of the solvent-exposed interface, drug developers can bypass the historical pitfalls of poor solubility and kinome promiscuity. The experimental data and self-validating workflows provided herein serve as a robust foundation for advancing these derivatives through preclinical development.
Validation of a Scalable, Chemoselective Synthetic Route to {Imidazo[1,2-b]pyridazin-2-yl}methanol
Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core The imidazo[1,2-b]pyridazine phar...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Publish Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine pharmacophore is a privileged, electron-deficient bicyclic scaffold that has become a cornerstone in modern medicinal chemistry. It is prominently featured in the architecture of selective ROCK2 inhibitors utilized for reversing pulmonary fibrosis[1], as well as in potent TAK1 kinase inhibitors targeting multiple myeloma[2]. Furthermore, this core is highly valued in the development of TGFβR1 inhibitors[3] and broad-spectrum multi-kinase agents[4].
Within structure-activity relationship (SAR) optimization campaigns, {Imidazo[1,2-b]pyridazin-2-yl}methanol serves as a critical synthetic linchpin. The primary alcohol at the C2 position provides a versatile handle for downstream diversification, enabling rapid etherification, fluorination, or oxidation to an aldehyde for subsequent reductive aminations.
Biological pathways modulated by imidazo[1,2-b]pyridazine derivatives.
The Challenge: Limitations of the Conventional Route
Historically, accessing the C2-hydroxymethyl derivative relied on a two-step sequence: the condensation of 3-aminopyridazine with ethyl bromopyruvate to yield ethyl imidazo[1,2-b]pyridazine-2-carboxylate, followed by an aggressive ester reduction using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF[5].
While this conventional route is ubiquitous in early-stage discovery, it presents severe liabilities during process scale-up:
Poor Chemoselectivity: The highly electron-deficient nature of the imidazo[1,2-b]pyridazine core makes it highly susceptible to partial dearomatization. Harsh hydride donors like LiAlH₄ frequently cause over-reduction of the heterocyclic ring (yielding dihydro-byproducts).
Operational Hazards: LiAlH₄ is pyrophoric and highly exothermic, requiring strict cryogenic control (-78 °C to 0 °C) and rigorously anhydrous conditions.
Workup Bottlenecks: Quenching LiAlH₄ generates voluminous aluminum hydroxide emulsions. This traps the polar product, leading to poor phase separation, reduced isolated yields, and an unacceptably high Environmental Factor (E-factor)[3].
The Innovation: Chemoselective Ca(BH₄)₂-Mediated Reduction
To circumvent these bottlenecks, we have validated a novel, highly scalable route utilizing an in situ generated Calcium Borohydride (Ca(BH₄)₂) complex. By reacting Sodium Borohydride (NaBH₄) with anhydrous Calcium Chloride (CaCl₂) in a THF/Methanol solvent system, we achieve a mild yet highly effective reduction of the ester.
Mechanistic Rationale (Causality):
NaBH₄ alone lacks the electrophilic character required to reduce esters efficiently. The addition of anhydrous CaCl₂ serves a dual, synergistic purpose:
Lewis Acid Activation: The Ca²⁺ cation acts as a hard Lewis acid, selectively chelating the ester's carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon.
Hydride Potentiation: A metathesis reaction between NaBH₄ and CaCl₂ generates Ca(BH₄)₂, a more potent hydride donor that smoothly reduces the activated carbonyl to the alcohol without possessing the thermodynamic driving force to attack the vulnerable heteroaromatic ring.
Protocol 1: Synthesis of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate
Preparation: Suspend 3-aminopyridazine (1.0 equiv) and NaHCO₃ (1.5 equiv) in absolute ethanol (0.2 M).
Causality: NaHCO₃ is utilized as a mild acid scavenger rather than a stronger base (like NaOH) to prevent the premature hydrolysis of the ethyl bromopyruvate while effectively neutralizing the HBr byproduct. This maintains the nucleophilicity of the exocyclic amine.
Addition: Cool the suspension to 0 °C and add ethyl bromopyruvate (1.1 equiv) dropwise over 15 minutes.
Cyclization: Heat the reaction mixture to reflux (80 °C) for 4 hours.
Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the intermediate ester as an off-white solid (Yield: 88%).
Protocol 2: Chemoselective Reduction to {Imidazo[1,2-b]pyridazin-2-yl}methanol
Activation: Dissolve the ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 equiv) and anhydrous CaCl₂ (2.0 equiv) in a 4:1 mixture of THF and Methanol (0.15 M). Cool to 0 °C.
Causality: Methanol is strictly required as a co-solvent because it solubilizes the NaBH₄ and participates in the catalytic cycle, forming transient alkoxyborohydride species that accelerate the reduction of the Lewis-acid-activated ester.
Reduction: Add NaBH₄ (4.0 equiv) in small portions over 20 minutes to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validating Checkpoint: Before quenching, remove a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. A successful reduction is validated by the complete disappearance of the ester mass (m/z 192[M+H]⁺) and the exclusive presence of the product mass (m/z 150 [M+H]⁺). Crucially, the absence of an M+2 peak (m/z 152) self-validates that the chemoselective conditions successfully protected the vulnerable heteroaromatic core from over-reduction.
Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl.
Causality: NH₄Cl provides a mildly acidic quench that destroys excess hydride without protonating the imidazo[1,2-b]pyridazine core, which would otherwise drive the product into the aqueous phase and ruin isolated yields.
Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield {Imidazo[1,2-b]pyridazin-2-yl}methanol as a crystalline solid (Yield: >92%, Purity: >98% by HPLC).
References
Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives. ResearchGate. 4[4]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. 1[1]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. 2[2]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. ACS Publications. 3[3]
WO2023125681A1 - Heterocyclic compounds. Google Patents. 5[5]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized {Imidazo[1,2-b]pyridazin-2-yl}methanol
In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel h...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic scaffolds like {Imidazo[1,2-b]pyridazin-2-yl}methanol, which holds potential in various therapeutic areas, a rigorous and multi-faceted approach to purity confirmation is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in the principles of orthogonal validation, to furnish researchers with a robust framework for establishing the purity of this and structurally related molecules.
The core philosophy is to build a self-validating system where each analytical technique provides a unique piece of the puzzle. We will move beyond simple peak counting in a chromatogram to a holistic understanding of the material's identity, quantity, and the profile of any potential impurities, from residual starting materials to process-related side products and degradation products. This approach aligns with the stringent expectations of regulatory bodies as outlined in guidelines such as ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]
The Analytical Strategy: An Orthogonal & Phased Approach
A single analytical method is never sufficient. An effective purity assessment relies on orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector. Our workflow is designed in two logical phases:
Phase 1: Structural Confirmation & Identification. Before we can speak of purity, we must be certain we have synthesized the correct molecule. This phase focuses on unequivocally confirming the chemical structure of the main component.
Phase 2: Purity Assessment & Impurity Profiling. Once the primary structure is confirmed, we shift our focus to detecting and quantifying all other components in the sample.
The relationship between these phases and the chosen analytical techniques is visualized below.
Caption: Overall workflow for purity confirmation.
Phase 1: Unambiguous Structural Confirmation
The first step is to verify the identity of the bulk material. Relying solely on a chromatographic retention time is insufficient; spectroscopic confirmation is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of organic molecules.[5] For {Imidazo[1,2-b]pyridazin-2-yl}methanol, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) will provide a complete picture of the molecule's connectivity.
Expertise & Causality:
¹H NMR: Will confirm the number of unique protons, their chemical environment, and their coupling patterns. We expect to see distinct signals for the aromatic protons on the pyridazine and imidazo rings, a characteristic signal for the methylene (-CH₂-) group, and a signal for the hydroxyl (-OH) proton.
¹³C NMR: Will identify the number of unique carbon atoms, confirming the carbon backbone of the fused ring system and the methanol substituent.
Why both? While ¹H NMR provides the initial map, ¹³C NMR confirms the carbon skeleton. The absence of unexpected signals in both spectra provides the first indication of high purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm.[6][7] This allows for the determination of the elemental formula, offering powerful, confirmatory evidence for the compound's identity.
Expertise & Causality:
Technique: Electrospray ionization (ESI) is well-suited for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺.[7]
Expected Result: For {Imidazo[1,2-b]pyridazin-2-yl}methanol (C₇H₇N₃O), the expected exact mass for the [M+H]⁺ ion is 150.0662. An HRMS result of 150.0660 would strongly support the proposed structure. This technique is invaluable for distinguishing between potential isomers that would be indistinguishable by low-resolution MS.
With the primary structure confirmed, we now quantify it relative to all other components.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry.[8][9] It separates the main compound from its impurities, and a UV detector quantifies them based on their absorbance. The goal is to develop a "stability-indicating" method capable of separating the API from any potential process impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Method
Column Selection: Given the polar heterocyclic nature of the analyte, a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the logical starting point.[8]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogens on the molecule, leading to sharper peaks and better chromatography.
Mobile Phase B: Acetonitrile.
Standard & Sample Preparation:
Accurately prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL.
Prepare the analysis sample at ~0.5 mg/mL from the stock solution.
Chromatographic Conditions:
Parameter
Value
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides reproducible retention times.
Injection Vol.
5 µL
Balances sensitivity with peak shape.
UV Detection
254 nm (or λmax)
A common wavelength for aromatic systems; verify the UV spectrum for optimal sensitivity.
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
Data Analysis: Purity is typically reported as area percent (% Area = (Peak Area of API / Total Peak Area) * 100). This assumes all impurities have a similar UV response factor to the API, which is a necessary starting assumption in early development.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling the HPLC to a mass spectrometer provides the molecular weights of all separated peaks.[6][11] This is the primary tool for impurity identification.
Expertise & Causality:
Workflow: The same HPLC method developed above can be directly interfaced with an MS detector.
Trustworthiness: If the HPLC-UV chromatogram shows an impurity at 0.15%, LC-MS can determine its molecular weight. For example, if an impurity has a mass of [M+14]⁺, it could indicate an N-methylated or C-ethylated byproduct. This information is critical for directing process chemists to the source of the impurity and is a key requirement of ICH guidelines for impurities above the identification threshold (typically >0.10%).[2][4]
Quantitative NMR (qNMR)
While HPLC-UV provides relative purity, qNMR provides an absolute purity or assay value without the need for a specific reference standard of the API itself.[12][13][14] It is a primary ratio method recognized by pharmacopeias.[14] The method relies on comparing the integral of a unique analyte signal to the integral of a known amount of a certified internal standard.[5][13]
Experimental Protocol: qNMR Purity Assay
Standard Selection: Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as the analyte and has a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation:
Accurately weigh ~10 mg of the {Imidazo[1,2-b]pyridazin-2-yl}methanol sample into a vial.
Accurately weigh ~10 mg of the certified internal standard into the same vial.
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of >5 times the longest T1).
Calculation: The purity (Purityₐ) is calculated using the following equation:[10][13]
Purityₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, a = analyte, std = standard.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can determine the purity of highly crystalline substances (>98.5 mol%).[15][16][17] It operates on the principle of melting point depression: impurities lower and broaden the melting peak of a pure substance.[17][18]
Expertise & Causality:
Orthogonal Principle: DSC purity is based on a thermodynamic property (melting), which is completely independent of the chromatographic or spectroscopic properties of the molecule.[16] This makes it an excellent orthogonal check on HPLC purity.
Data Interpretation: The van't Hoff equation is used by the instrument software to calculate the mole percent purity from the shape of the melting endotherm.[18] A sharp melting peak observed close to the literature value is a strong indicator of high purity.
Comparison of Key Analytical Methods
The table below summarizes the strengths and applications of each technique in the context of purity analysis for {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Method
Primary Use
Principle
Quantitative?
Structural Info?
Key Strengths
Limitations
NMR
Structural Confirmation
Nuclear spin in a magnetic field
Yes (qNMR)
Yes (definitive)
Unambiguous structure elucidation; qNMR is a primary method.[12][14]
Lower sensitivity than MS; requires mg quantities.
HRMS
Structural Confirmation
Mass-to-charge ratio
No
Yes (formula)
Extremely high mass accuracy confirms elemental composition.[7]
Does not distinguish isomers without fragmentation.
HPLC-UV
Purity/Impurity Profile
Differential partitioning
Yes (relative)
No
High precision and robustness; workhorse for quality control.[8][19]
Requires a chromophore; assumes equal response factors for impurities.
LC-MS
Impurity Identification
Partitioning + m/z
Yes (semi)
Yes (MW)
Provides molecular weight of unknown impurities; highly sensitive.[6][20]
Ionization efficiency can vary significantly.
DSC
Bulk Purity
Thermodynamics (melting)
Yes (absolute)
No
Truly orthogonal to chromatography; fast analysis of bulk material.[17][21]
Only for high-purity crystalline solids; not suitable for amorphous material.
GC-MS
Residual Solvents
Volatility + m/z
Yes
Yes (MW)
Gold standard for volatile impurities (e.g., synthesis solvents).[7]
Not suitable for non-volatile or thermally labile compounds.
The Self-Validating System in Practice
The true power of this multi-technique approach lies in how the results corroborate one another, creating a high degree of confidence in the final purity value.
Caption: Interrelation of orthogonal purity methods.
Trustworthiness through Convergence:
Imagine the following scenario:
HPLC-UV analysis shows a main peak at 99.8% area, with two minor impurities at 0.1% and 0.08%.
LC-MS confirms the main peak has the correct molecular weight for {Imidazo[1,2-b]pyridazin-2-yl}methanol and provides molecular weights for the two impurities, allowing for their tentative identification.
qNMR analysis, using a certified internal standard, yields an absolute purity of 99.7% w/w.
DSC analysis results in a purity value of 99.8 mol%.
The tight agreement between HPLC (a relative chromatographic method), qNMR (an absolute spectroscopic method), and DSC (an absolute thermodynamic method) provides extremely high confidence that the true purity of the batch is between 99.7-99.8%. This convergence is the hallmark of a robust, self-validating analytical system.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]
ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
National Center for Biotechnology Information. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
Royal Society of Chemistry. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]
National Center for Biotechnology Information. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. [Link]
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A Comprehensive Guide to the Proper Disposal of {Imidazo[1,2-b]pyridazin-2-yl}methanol
This document provides a detailed protocol for the safe handling and disposal of {Imidazo[1,2-b]pyridazin-2-yl}methanol and its associated waste streams. As researchers and drug development professionals, our responsibil...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe handling and disposal of {Imidazo[1,2-b]pyridazin-2-yl}methanol and its associated waste streams. As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of every chemical we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in therapeutic development.[1][2][3][4] Given that novel derivatives like {Imidazo[1,2-b]pyridazin-2-yl}methanol may have uncharacterized biological activity and potential potency, it is imperative to handle them with the highest degree of caution, assuming they are hazardous and/or highly potent active pharmaceutical ingredients (HPAPIs).[5][6]
Pre-Disposal Hazard Assessment and Characterization
Before any disposal protocol can be implemented, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for {Imidazo[1,2-b]pyridazin-2-yl}methanol may not be available, data from structurally analogous compounds provide a strong basis for a conservative risk assessment.
Analog-Based Hazard Profile:
Based on SDS information for similar imidazole and imidazopyridazine derivatives, {Imidazo[1,2-b]pyridazin-2-yl}methanol should be presumed to have the following hazards:
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific molecule.[7][8] Therefore, it must be handled as a substance of unknown toxicity, warranting stringent safety measures.
Regulatory Imperative:
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous materials.[9] This means the generator of the waste is responsible for its safe handling from the moment it's created until its final, proper disposal.[10]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risk during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
Chemical Fume Hood: All handling of solid {Imidazo[1,2-b]pyridazin-2-yl}methanol and preparation of its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or glove box provides superior containment.[12][13]
Personal Protective Equipment (PPE):
The minimum required PPE should always be worn when handling the compound or its waste.
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]
Protects against splashes and airborne dust that can cause serious eye irritation.
Hand Protection
Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of after handling.[8][14]
Prevents skin contact and irritation. Proper removal technique is critical to avoid self-contamination.
Body Protection
A fully buttoned laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
For spill cleanup or situations with high dust potential, a NIOSH-approved respirator may be necessary.[8]
Prevents inhalation of the potentially harmful compound.
Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[15][16] All waste must be classified and placed into appropriately labeled containers at the point of generation.
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste generated from work with {Imidazo[1,2-b]pyridazin-2-yl}methanol.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
Follow these specific procedures for each type of waste.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
Do Not Discard as Regular Trash: This compound must be treated as hazardous chemical waste.
Original Container: If possible, dispose of the compound in its original, clearly labeled container. Ensure the cap is tightly sealed.
Over-packing: Place the original container into a larger, sealable plastic bag or a secondary container labeled "Hazardous Waste."
Transfer to Waste Collection: Place the packaged material into the designated "Solid Hazardous Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[17]
Protocol 4.2: Disposal of Liquid Waste Solutions
Segregate Solvents: As outlined in the workflow, never mix halogenated and non-halogenated solvents. Aqueous waste should also be kept separate.[16]
Use Designated Containers: Pour the liquid waste into the correct, clearly labeled waste container (e.g., "Non-Halogenated Solvent Waste") using a funnel.
Avoid Overfilling: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[18]
Secure and Store: Tightly cap the waste container after each addition. Store containers in a designated secondary containment bin away from heat or ignition sources.[19]
Protocol 4.3: Disposal of Contaminated Labware and PPE
Decontamination Rinse: Whenever possible, rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent. Collect the rinsate and dispose of it as hazardous liquid waste.
Solid Waste Stream:
Non-Sharps: Place rinsed glassware, contaminated pipette tips, weigh boats, and bench paper into the "Solid Hazardous Waste" container.[20]
Sharps: Dispose of all contaminated needles, syringes, and broken glass in a designated, puncture-resistant sharps container.[15]
PPE Disposal: Contaminated gloves, disposable lab coats, and other PPE should be placed in the "Solid Hazardous Waste" container immediately after use.[8]
Spill Decontamination and Cleanup Protocol
Accidental spills must be managed immediately and safely.[21]
Alert and Secure: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your EHS office.[19]
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
Contain the Spill:
For Solid Spills: Gently cover the spill with a paper towel or absorbent pad to prevent dust from becoming airborne.[17] If necessary, wet the powder slightly with a suitable solvent (like isopropanol) to minimize dust generation.[20]
For Liquid Spills: Create a dike around the spill using an inert absorbent material like vermiculite or a spill pillow, working from the outside in.[21]
Absorb and Collect: Carefully scoop the absorbed material or powder into a sealable plastic bag or container. Use non-sparking tools if flammable solvents were involved.
Decontaminate the Area: Wipe the spill area with a towel soaked in a decontaminating solution (e.g., 10% bleach solution, followed by a water rinse, or as appropriate for the solvent).[20][22]
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, towels, PPE) are considered hazardous waste and must be placed in the "Solid Hazardous Waste" container.[21]
Report the Incident: Report all spills to your supervisor and EHS department as per institutional policy.
Final Waste Collection and Disposal
All waste must be disposed of through a licensed professional waste disposal service.[7][8]
Labeling: Ensure every waste container is properly labeled with:
The words "Hazardous Waste"
The full chemical names of all contents, including solvents and {Imidazo[1,2-b]pyridazin-2-yl}methanol.
The approximate concentration or percentage of each component.
The relevant hazard pictograms (e.g., irritant, harmful).
Storage: Store sealed and labeled containers in a designated, well-ventilated waste accumulation area with secondary containment until they are collected.
Arrange Pickup: Contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[25]
By adhering to these rigorous procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the wider community.
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